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Core Science & Biosynthesis

Foundational

Chemical structure and properties of Methyl 3-bromo-5-fluoro-2-nitrobenzoate

The following technical guide details the chemical identity, synthesis, reactivity, and application of Methyl 3-bromo-5-fluoro-2-nitrobenzoate , a specialized intermediate in medicinal chemistry. A Strategic Trifunctiona...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, reactivity, and application of Methyl 3-bromo-5-fluoro-2-nitrobenzoate , a specialized intermediate in medicinal chemistry.

A Strategic Trifunctional Scaffold for Heterocyclic Library Generation

Executive Summary

Methyl 3-bromo-5-fluoro-2-nitrobenzoate (CAS: 1805504-03-3) is a highly functionalized aromatic building block characterized by three distinct reactive handles: a nitro group (C2), a bromine atom (C3), and a fluorine atom (C5).[1][2][3][4] This specific substitution pattern renders the molecule a "privileged scaffold" in drug discovery, particularly for the synthesis of substituted anthranilic acids , quinazolinones , and indazoles . Its unique electronic architecture allows for orthogonal functionalization—enabling sequential Nucleophilic Aromatic Substitution (


), Palladium-catalyzed cross-coupling, and nitro-reduction cyclization.
Chemical Identity & Physical Properties[6][7]
PropertyData
IUPAC Name Methyl 3-bromo-5-fluoro-2-nitrobenzoate
CAS Number 1805504-03-3
Molecular Formula

Molecular Weight 278.03 g/mol
SMILES COC(=O)C1=CC(F)=CC(Br)=C1[O-]
Appearance Pale yellow to tan crystalline solid
Solubility Soluble in DMSO, DMF, DCM, Ethyl Acetate; Insoluble in Water
Melting Point 68–72 °C (Predicted/Analogous range)
Structural Analysis & Electronic Effects

The reactivity of this molecule is dictated by the interplay of its substituents. Understanding these electronic vectors is crucial for designing synthetic routes.

  • C1-Ester (Methyl Benzoate): Acts as an electron-withdrawing group (EWG), deactivating the ring but providing a handle for heterocycle formation (e.g., condensation with amines).

  • C2-Nitro Group: The dominant electronic influence. It is a strong EWG located para to the C5-Fluorine and ortho to the C3-Bromine.

    • Effect on C5-F: The para-nitro group strongly activates the C5 position for

      
       reactions.
      
    • Effect on C3-Br: The ortho-nitro group sterically crowds the bromine but also electronically activates the C3-Br bond for oxidative addition in Pd-catalyzed couplings (though less so than if it were para).

  • C3-Bromine: A handle for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings.

  • C5-Fluorine: A leaving group for

    
    , activated by the C2-nitro and C1-ester groups.
    
Synthetic Pathways

The synthesis of Methyl 3-bromo-5-fluoro-2-nitrobenzoate is typically achieved via the regioselective nitration of the precursor benzoate.

Protocol: Nitration of Methyl 3-bromo-5-fluorobenzoate

Reaction Logic: The starting material, Methyl 3-bromo-5-fluorobenzoate, has two directing groups (F and Br) that are ortho/para directing. The Fluorine at C5 is the strongest activator. The position para to Fluorine is C2. Although C2 is sterically crowded (between the ester and bromine), the electronic direction of the fluorine atom usually dominates, favoring the formation of the 2-nitro isomer.

Step-by-Step Methodology:

  • Preparation: Dissolve Methyl 3-bromo-5-fluorobenzoate (1.0 eq) in concentrated Sulfuric Acid (

    
    ) at 0 °C.
    
  • Nitration: Dropwise add Fuming Nitric Acid (

    
    , 1.1 eq) or a mixture of 
    
    
    
    , maintaining the internal temperature below 5 °C to prevent over-nitration or ester hydrolysis.
  • Reaction: Stir at 0 °C for 1–3 hours. Monitor by LCMS for the consumption of starting material (

    
    ) and appearance of product (
    
    
    
    ).
  • Workup: Pour the reaction mixture carefully onto crushed ice. The product typically precipitates as a solid.[5]

  • Isolation: Filter the precipitate, wash with cold water until neutral pH, and dry under vacuum.

  • Purification: If regioisomers (4-nitro or 6-nitro) are present, purify via flash column chromatography (Hexanes/EtOAc).

Synthesis SM Methyl 3-bromo-5-fluorobenzoate (Precursor) Reagents HNO3 / H2SO4 0 °C SM->Reagents Product Methyl 3-bromo-5-fluoro-2-nitrobenzoate (Target) Reagents->Product Major (Para to F) Byproducts Regioisomers (Minor) Reagents->Byproducts Minor

Figure 1: Synthetic route via electrophilic aromatic substitution (Nitration).

Reactivity Profile & Applications

This scaffold is a "linchpin" for diversity-oriented synthesis. It allows for three distinct reaction vectors, which can be sequenced to generate complex heterocyclic libraries.

Pathway A:

Diversification (C5-F Displacement)

Due to the para-nitro activation, the C5-fluorine is highly susceptible to displacement by nucleophiles (amines, thiols, alkoxides).

  • Conditions:

    
    , 
    
    
    
    , DMF/DMSO, 60–80 °C.
  • Selectivity: The C5-F is significantly more reactive toward

    
     than the C3-Br, allowing for chemoselective substitution without affecting the bromine handle.
    
Pathway B: Palladium-Catalyzed Coupling (C3-Br)

The C3-bromine serves as a handle for carbon-carbon or carbon-heteroatom bond formation.

  • Reaction: Suzuki-Miyaura coupling (Aryl-boronic acids).

  • Conditions:

    
    , 
    
    
    
    , Dioxane/Water, 90 °C.
  • Note: If performing

    
     first (Path A), the nitro group remains, and the bromine is preserved for this step.
    
Pathway C: Nitro Reduction & Cyclization (C2-NO2 / C1-Ester)

Reducing the nitro group to an aniline (


) triggers a spontaneous or acid-catalyzed cyclization with the adjacent C1-ester (or modified C1 group) to form heterocycles.
  • Reduction:

    
    , 
    
    
    
    , or
    
    
    .
  • Product: Methyl 2-amino-3-bromo-5-fluorobenzoate (Anthranilic acid derivative).

  • Cyclization: Reaction with formamide yields 6-bromo-8-fluoroquinazolin-4(3H)-one , a privileged kinase inhibitor scaffold.

Reactivity Core Methyl 3-bromo-5-fluoro-2-nitrobenzoate SNAr Pathway A: SNAr at C5 (Displace F with R-NH2) Core->SNAr Nucleophile Suzuki Pathway B: Suzuki Coupling at C3 (Replace Br with Aryl) Core->Suzuki Pd(0), Ar-B(OH)2 Red Pathway C: Nitro Reduction (C2-NO2 -> C2-NH2) Core->Red Fe, H+ or H2 InterA 5-Amino-substituted Analog SNAr->InterA InterB 3-Aryl-substituted Analog Suzuki->InterB Cyclic Quinazolinone/Indazole Scaffolds Red->Cyclic Cyclization w/ Ester

Figure 2: Divergent synthesis pathways utilizing the three functional handles.

Applications in Drug Discovery
  • Kinase Inhibitors: The 2-amino-benzoate motif derived from this molecule is a direct precursor to Quinazoline and Quinazolinone inhibitors (e.g., EGFR, BTK inhibitors). The 5-fluoro group often improves metabolic stability (blocking P450 oxidation), while the 3-bromo group allows for the attachment of "tail" groups that access the kinase solvent pocket.

  • TREM2 Modulators: Literature suggests the use of this scaffold in synthesizing modulators for TREM2 (Triggering Receptor Expressed on Myeloid cells 2), a target in Alzheimer's disease research [1].

  • PROTAC Linkers: The orthogonal reactivity allows one end (Br) to attach to an E3 ligase ligand and the other (F displacement) to attach to a linker, making it a versatile hub for degrader synthesis.

Safety & Handling
  • Hazards: As a nitro-aromatic and alkylating agent (benzyl halide analog potential, though less likely here), it should be treated as Harmful if swallowed and a Skin/Eye Irritant .

  • GHS Classification: Warning (H302, H315, H319, H335).

  • Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon). Light sensitive (protect from direct light due to nitro/bromo lability).

References
  • Patent: Modulators of TREM2. World Intellectual Property Organization, WO2024008722A2. (Mentions racemate usage of the scaffold). Link

  • Database: Methyl 3-bromo-5-fluoro-2-nitrobenzoate (CAS 1805504-03-3).[1][2][3] PubChem / Sigma-Aldrich Catalog.

  • Methodology: General Nitration of Deactivated Benzoates.

Sources

Exploratory

An In-depth Technical Guide to Methyl 3-bromo-5-fluoro-2-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 3-bromo-5-fluoro-2-nitrobenzoate is a halogenated and nitrated aromatic ester that holds significant potential as a versatile building b...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-bromo-5-fluoro-2-nitrobenzoate is a halogenated and nitrated aromatic ester that holds significant potential as a versatile building block in modern organic synthesis, particularly within the realms of pharmaceutical and agrochemical research. Its unique substitution pattern—featuring a bromine atom, a fluorine atom, and a nitro group on the benzene ring—imparts distinct electronic properties and multiple reactive sites. This guide provides a comprehensive overview of its chemical identifiers, safety information, a plausible synthetic pathway, and its potential applications in drug discovery and development, grounded in the broader context of substituted nitrobenzoates.

Chemical Identifiers and Properties

A clear identification of a chemical compound is fundamental for its use in a research and development setting. The following table summarizes the key identifiers for Methyl 3-bromo-5-fluoro-2-nitrobenzoate.

IdentifierValueSource
CAS Number 1805504-03-3BLD Pharm
Molecular Formula C₈H₅BrFNO₄Calculated
Molecular Weight 278.03 g/mol Calculated
IUPAC Name methyl 3-bromo-5-fluoro-2-nitrobenzoateIUPAC Naming Conventions
Canonical SMILES COC(=O)C1=C([O-])C(Br)=CC(F)=C1IUPAC Naming Conventions

Safety and Handling

While a specific safety data sheet (SDS) for Methyl 3-bromo-5-fluoro-2-nitrobenzoate is not widely available, the safety profile can be inferred from related substituted nitro- and bromobenzoates. The following is a summary of potential hazards and recommended precautions.

Hazard Statements (Potential):

  • Harmful if swallowed.[1]

  • Causes skin irritation.[1]

  • Causes serious eye irritation.[1]

  • May cause respiratory irritation.[1]

Precautionary Statements (Recommended):

  • Wear protective gloves, protective clothing, eye protection, and face protection.

  • Use only outdoors or in a well-ventilated area.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash skin thoroughly after handling.

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • If on skin: Wash with plenty of soap and water.

  • If swallowed: Call a POISON CENTER or doctor if you feel unwell.

It is imperative to consult a comprehensive and compound-specific Safety Data Sheet from the supplier before handling this chemical.

Synthesis and Reaction Mechanisms

The synthesis of Methyl 3-bromo-5-fluoro-2-nitrobenzoate can be logically approached through a multi-step process starting from a readily available precursor. A plausible synthetic route involves the nitration of a substituted benzoic acid followed by esterification.

Proposed Synthetic Pathway

A likely synthetic route would start with 3-bromo-5-fluorobenzoic acid. The key steps would be:

  • Nitration: The selective introduction of a nitro group at the 2-position of 3-bromo-5-fluorobenzoic acid.

  • Esterification: The conversion of the resulting 3-bromo-5-fluoro-2-nitrobenzoic acid to its methyl ester.

The ortho-positioning of the nitro group is directed by the existing substituents on the aromatic ring.

Synthetic Pathway 3-bromo-5-fluorobenzoic acid 3-bromo-5-fluorobenzoic acid 3-bromo-5-fluoro-2-nitrobenzoic acid 3-bromo-5-fluoro-2-nitrobenzoic acid 3-bromo-5-fluorobenzoic acid->3-bromo-5-fluoro-2-nitrobenzoic acid Nitration (HNO₃, H₂SO₄) Methyl 3-bromo-5-fluoro-2-nitrobenzoate Methyl 3-bromo-5-fluoro-2-nitrobenzoate 3-bromo-5-fluoro-2-nitrobenzoic acid->Methyl 3-bromo-5-fluoro-2-nitrobenzoate Esterification (CH₃OH, H⁺)

Caption: Proposed synthesis of Methyl 3-bromo-5-fluoro-2-nitrobenzoate.

Experimental Protocol: A Plausible Approach

Step 1: Synthesis of 3-bromo-5-fluoro-2-nitrobenzoic acid

  • To a stirred solution of concentrated sulfuric acid, cool to 0°C in an ice bath.

  • Slowly add 3-bromo-5-fluorobenzoic acid in portions, maintaining the temperature below 5°C.

  • Prepare a nitrating mixture of fuming nitric acid and concentrated sulfuric acid and add it dropwise to the reaction mixture, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, allow the reaction to stir at a controlled temperature while monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Collect the precipitated solid by filtration, wash thoroughly with cold water, and dry under vacuum to yield 3-bromo-5-fluoro-2-nitrobenzoic acid.

Step 2: Synthesis of Methyl 3-bromo-5-fluoro-2-nitrobenzoate (Fischer Esterification)

  • Suspend the dried 3-bromo-5-fluoro-2-nitrobenzoic acid in an excess of methanol.

  • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) to the mixture.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring for the disappearance of the starting material by TLC.

  • After cooling to room temperature, remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield pure Methyl 3-bromo-5-fluoro-2-nitrobenzoate.[2]

Applications in Drug Discovery and Development

Substituted nitrobenzoates are a significant class of compounds in medicinal chemistry due to the versatile reactivity of the nitro group and its influence on the electronic properties of the molecule.[3] The presence of bromo and fluoro substituents further modulates the lipophilicity, metabolic stability, and binding interactions of potential drug candidates.

Role as a Synthetic Intermediate

Methyl 3-bromo-5-fluoro-2-nitrobenzoate serves as a key intermediate for the synthesis of more complex molecules. The nitro group can be readily reduced to an amine, which then allows for a wide range of subsequent chemical transformations, such as amide bond formation, diazotization, and the construction of heterocyclic rings. The bromine atom provides a handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse substituents. The fluorine atom can enhance binding affinity to target proteins and improve metabolic stability.

Synthetic Utility cluster_0 Methyl 3-bromo-5-fluoro-2-nitrobenzoate cluster_1 Key Transformations cluster_2 Derived Scaffolds Start C₈H₅BrFNO₄ Reduction Nitro Reduction (-NO₂ → -NH₂) Start->Reduction Coupling Cross-Coupling (at -Br) Start->Coupling Amine Substituted Anilines Reduction->Amine Biaryls Biaryl Compounds Coupling->Biaryls Heterocycles Fused Heterocyclic Systems Amine->Heterocycles

Caption: Synthetic utility of Methyl 3-bromo-5-fluoro-2-nitrobenzoate.

Potential Biological Activities

The nitroaromatic scaffold is present in a number of bioactive molecules. The biological activity is often attributed to the in vivo reduction of the nitro group to form reactive nitrogen species that can induce cellular damage in target organisms.[3]

  • Antimicrobial Agents: Nitroaromatic compounds have shown efficacy against a range of microbial pathogens, including bacteria and fungi.[3] Notably, derivatives of nitrobenzoates have been investigated for their activity against Mycobacterium tuberculosis.[4][5]

  • Antitumor Agents: The ability of nitroaromatics to be selectively reduced in the hypoxic environment of solid tumors makes them attractive candidates for the development of hypoxia-activated prodrugs.

  • Enzyme Inhibitors: The substituted benzoate scaffold can be tailored to fit into the active sites of various enzymes, making it a valuable starting point for the design of enzyme inhibitors.

The specific substitution pattern of Methyl 3-bromo-5-fluoro-2-nitrobenzoate offers a unique combination of electronic and steric properties that can be exploited in the design of novel therapeutic agents.

Conclusion

Methyl 3-bromo-5-fluoro-2-nitrobenzoate is a chemical entity with considerable potential for researchers in organic synthesis and drug discovery. Its multifunctional nature allows for diverse chemical modifications, making it a valuable building block for the creation of novel molecular architectures. While specific data on this particular isomer is limited, the well-established chemistry of related substituted nitrobenzoates provides a strong foundation for its exploration in the development of new pharmaceuticals and other high-value chemical products. As with any reactive chemical, adherence to strict safety protocols is essential for its handling and use in a laboratory setting.

References

  • A Technical Guide to the Biological Activities of Substituted Nitrobenzo
  • The Crucial Role of 2-Nitrobenzoic Acid in Modern Organic Synthesis. (2026). NINGBO INNO PHARMCHEM CO.,LTD.
  • 2-Nitrobenzoic Acid: Synthesis, Properties, and Applications in Organic Chemistry. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • An In-depth Technical Guide to the Reaction Mechanisms of 2-Nitrobenzaldehyde in Organic Chemistry. (2025). BenchChem.
  • Reaction of 2-nitrobenzoic acid with styrene. (n.d.).
  • Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. (2023). PMC - NIH.
  • Nitroaromatic Compounds, from Synthesis to Biodegrad
  • Nitrobenzoates and nitrothiobenzoates with activity against M. tuberculosis. (2023). Ciência-UCP.
  • methyl 3-bromo-5-fluoro-2-methylbenzo
  • Methyl 3-bromo-2-methyl-5-nitrobenzoate | C9H8BrNO4 | CID 21907564. (n.d.). PubChem.
  • SAFETY DATA SHEET. (2025). Thermo Fisher Scientific.
  • A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. (2025).
  • Methyl 2-fluoro-5-nitrobenzo
  • Methyl 5-fluoro-2-methyl-3-nitrobenzoate | C9H8FNO4 | CID 44203026. (n.d.). PubChem.
  • 1-Bromo-5-fluoro-2-methyl-3-nitrobenzene. (n.d.). Sigma-Aldrich.
  • 1154278-17-7|Methyl 5-bromo-2-fluoro-3-nitrobenzo
  • Fischer Esterification of 3-ntrobenzoic acid 2017. (2017). Truman ChemLab.
  • 4-BroMo-5-fluoro-2-nitro-benzoic acid Methyl ester 1220886-29-2 wiki. (n.d.). Guidechem.
  • US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester. (n.d.).
  • CN117049963A - A kind of preparation method of 5-bromo-3-fluoro-2-methylbenzoic acid methyl ester. (n.d.).
  • CAS No : 1224629-03-1 | Product Name : 5-Bromo-1-fluoro-3-methyl-2-nitrobenzene. (n.d.).

Sources

Foundational

The Pharmacophore Frontier: Polysubstituted Nitrobenzoates in Medicinal Chemistry

Executive Summary: The Nitro Group Renaissance The nitrobenzoate scaffold represents a dichotomy in medicinal chemistry. Historically viewed with caution due to the metabolic liability of the nitro group ( )—specifically...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Nitro Group Renaissance

The nitrobenzoate scaffold represents a dichotomy in medicinal chemistry. Historically viewed with caution due to the metabolic liability of the nitro group (


)—specifically its potential for genotoxic bioreduction—modern structure-activity relationship (SAR) studies have rehabilitated this moiety as a critical pharmacophore.

When polysubstituted, the nitrobenzoate core offers a unique electronic environment. The strong electron-withdrawing nature of the


 group ($ \sigma_p = 0.78 

\pi$) of the ester tail. This guide dissects the synthetic architecture, therapeutic utility, and mechanistic pathways of these compounds, moving beyond generic descriptions to actionable chemical intelligence.

Synthetic Architectures: Precision Esterification

The synthesis of polysubstituted nitrobenzoates requires navigating the deactivating nature of the nitro group. While acid chloride coupling is standard, it often fails with sterically hindered or acid-sensitive alcohols.

The Steglich Protocol (Recommended)

For complex medicinal targets, the Steglich Esterification is the gold standard. It operates under mild conditions, preventing the degradation of sensitive pharmacophores often attached to the benzoate.

Mechanism: The reaction utilizes Dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid, forming an O-acylisourea intermediate.[1] 4-Dimethylaminopyridine (DMAP) acts as an acyl-transfer catalyst, suppressing the formation of the unreactive


-acylurea side product.[2]
Standard Operating Procedure (SOP)
  • Scale: 10 mmol

  • Precursor: 2-methoxy-4-nitrobenzoic acid (or similar derivative)

Reagents:

  • Carboxylic Acid (1.0 eq)

  • Alcohol (R-OH) (1.0 – 1.2 eq)

  • DCC (1.1 eq)

  • DMAP (0.05 – 0.1 eq)

  • Solvent: Anhydrous Dichloromethane (

    
    )
    

Step-by-Step Workflow:

  • Solvation: Dissolve the nitrobenzoic acid derivative (10 mmol) and the target alcohol in 30 mL of anhydrous

    
     under an inert atmosphere (
    
    
    
    or Ar).
  • Catalyst Addition: Add DMAP (0.5 mmol) in one portion.

  • Activation (Critical Step): Cool the reaction vessel to 0°C. Add DCC (11 mmol) dropwise (if dissolved) or portion-wise over 10 minutes.

    • Why? Controlling temperature at this stage prevents the rearrangement of the O-acylisourea to the thermodynamic dead-end

      
      -acylurea.
      
  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–24 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).

  • Workup:

    • Filter off the precipitated Dicyclohexylurea (DCU) byproduct.[3]

    • Wash the filtrate with 0.5N HCl (to remove DMAP), followed by saturated

      
       and brine.
      
    • Dry over

      
       and concentrate in vacuo.
      
Synthetic Decision Logic

The following diagram illustrates the decision matrix for selecting the optimal synthesis route based on substrate stability.

SynthesisLogic Start Target: Polysubstituted Nitrobenzoate CheckAcid Substrate Analysis: Is the Alcohol Acid-Sensitive? Start->CheckAcid AcidStable No (Acid Stable) CheckAcid->AcidStable AcidSensitive Yes (Acid Sensitive/Steric Bulk) CheckAcid->AcidSensitive SOCl2 Route A: Acid Chloride Method (SOCl2 / Reflux) AcidStable->SOCl2 Coupling Nucleophilic Acyl Substitution (Base: Et3N or Pyridine) SOCl2->Coupling Product Isolated Ester Coupling->Product Steglich Route B: Steglich Esterification (DCC / DMAP / DCM) AcidSensitive->Steglich Intermediate O-Acylisourea Intermediate Steglich->Intermediate Intermediate->Product Acyl Transfer (DMAP)

Figure 1: Synthetic decision tree for nitrobenzoate production. Route A is preferred for robust substrates; Route B (Steglich) is mandatory for complex pharmacophores.

Therapeutic Case Studies & SAR

Oncology: Overcoming Multidrug Resistance (MDR)

Recent literature highlights IMB5046 (2-morpholin-4-yl-5-nitro-benzoic acid 4-methylsulfanyl-benzyl ester) as a breakthrough compound. Unlike classic taxanes, this nitrobenzoate derivative binds to the colchicine site of tubulin, inhibiting polymerization even in P-glycoprotein overexpressing cells.

Key SAR Findings:

  • Position 2: A bulky morpholine ring here creates steric clash that prevents metabolic deactivation while enhancing solubility.

  • Position 5 (Nitro): Essential for electron-withdrawing effects that stabilize the binding conformation in the tubulin pocket.

  • Ester Linkage: The benzyl ester provides the necessary spacer to reach the hydrophobic pocket of tubulin.

Table 1: Cytotoxicity Profile of Nitrobenzoate IMB5046 vs. Standard Care

Cell Line Phenotype IMB5046 IC50 (µM) Paclitaxel IC50 (µM) Resistance Factor (IMB5046)
KB Oral Carcinoma (Parental) 0.037 0.002 1.0
KB-V1 MDR (P-gp high) 0.042 4.560 1.1 (No Resistance)

| A549 | Lung Carcinoma | 0.426 | 0.004 | - |

Data Source: Derived from Wang et al. (2016) [1].

Antitubercular Activity: The 3,5-Dinitro Advantage

In the fight against Mycobacterium tuberculosis (Mtb), the density of nitro groups correlates directly with potency. 3,5-dinitrobenzoate esters exhibit superior activity compared to their mono-nitro counterparts.

Mechanism: The mycobacterial enzyme Deazaflavin dependent nitroreductase (Ddn) activates the nitro group, releasing reactive nitrogen species (RNS) that kill the bacterium. The 3,5-substitution pattern facilitates a lower reduction potential, making the compound a better substrate for Ddn.

Table 2: Antitubercular SAR of Nitrobenzoate Esters

Compound Subclass Substitution Pattern MIC against M. tuberculosis (µg/mL)
Benzoate Unsubstituted > 64 (Inactive)
Mono-nitro 4-nitro 8 - 16
Di-nitro 3,5-dinitro 0.5 - 2.0

| Halogenated | 2-chloro-5-nitro | 4 - 8 |

Data Source: Pires et al. (2023) [2].

Mechanistic Visualization: The IMB5046 Pathway

The following diagram details the mechanism of action for the anticancer agent IMB5046, illustrating how it bypasses the efflux pumps that render other drugs ineffective.

MOA_IMB5046 Drug IMB5046 (Nitrobenzoate) CellEntry Passive Diffusion (Lipophilic Ester) Drug->CellEntry Pgp P-glycoprotein Efflux Pump CellEntry->Pgp Not a Substrate Target Tubulin (Colchicine Pocket) CellEntry->Target High Affinity Binding Effect Inhibition of Polymerization Target->Effect Apoptosis G2/M Cell Cycle Arrest & Apoptosis Effect->Apoptosis

Figure 2: Mechanism of Action for IMB5046. The compound evades P-gp efflux and binds directly to tubulin, triggering apoptosis.

References

  • Wang, Y., et al. (2016). "A Novel Nitrobenzoate Microtubule Inhibitor that Overcomes Multidrug Resistance Exhibits Antitumor Activity."[4][5] Scientific Reports. Available at: [Link]

  • Pires, J.P., et al. (2023). "Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis."[6][7][8] Pharmaceuticals.[4] Available at: [Link][9]

  • Neises, B., & Steglich, W. (1978).[1][2][10] "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie International Edition. Available at: [Link]

Sources

Exploratory

Technical Guide: Methyl 3-bromo-5-fluoro-2-nitrobenzoate as a Pharmaceutical Intermediate

The following technical guide details the chemical profile, synthetic utility, and pharmaceutical applications of Methyl 3-bromo-5-fluoro-2-nitrobenzoate , a critical scaffold in the development of next-generation oncolo...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical profile, synthetic utility, and pharmaceutical applications of Methyl 3-bromo-5-fluoro-2-nitrobenzoate , a critical scaffold in the development of next-generation oncology and thrombosis therapeutics.

[1]

Executive Summary

Methyl 3-bromo-5-fluoro-2-nitrobenzoate (CAS: 1805504-03-3 ) is a highly functionalized aromatic building block characterized by its "ortho-nitro ester" motif flanked by orthogonal halogen handles (bromine and fluorine).[1][2][3] This dense functionalization makes it a privileged scaffold for divergent synthesis , allowing medicinal chemists to access complex bicyclic heterocycles—such as quinazolines, indoles, and benzimidazoles —in very few steps.

Its structural utility is defined by three reactive vectors:

  • The Nitro Group (C2): A latent amine precursor for cyclization or Buchwald-Hartwig couplings.

  • The Bromine Atom (C3): A site for Suzuki-Miyaura or Sonogashira cross-coupling to extend carbon skeletons.

  • The Fluorine Atom (C5): A metabolic blocker or handle for nucleophilic aromatic substitution (

    
    ).
    

This intermediate is increasingly relevant in the synthesis of PAR4 antagonists (thrombosis), KRAS inhibitors (oncology), and HIF-2


 modulators .

Chemical Profile & Properties[2][3][5][6][7][8][9][10]

ParameterSpecification
IUPAC Name Methyl 3-bromo-5-fluoro-2-nitrobenzoate
CAS Number 1805504-03-3
Molecular Formula

Molecular Weight 278.03 g/mol
Appearance Pale yellow to off-white solid
Melting Point 68–72 °C (Typical)
Solubility Soluble in DMSO, DMF, DCM, EtOAc; Insoluble in water
Key Hazards Irritant (H315, H319), STOT SE 3 (H335)

Synthetic Pathways (Upstream)

The synthesis of Methyl 3-bromo-5-fluoro-2-nitrobenzoate typically proceeds via the nitration of the corresponding benzoate ester.[1] The regiochemistry is controlled by the cooperative directing effects of the bromine and fluorine substituents.

Primary Route: Nitration of Methyl 3-bromo-5-fluorobenzoate

The precursor, Methyl 3-bromo-5-fluorobenzoate (CAS 334792-52-8), is subjected to electrophilic aromatic substitution.[1]

  • Mechanism: The ester group (C1) is meta-directing. The bromine (C3) and fluorine (C5) are ortho/para-directing.

  • Regioselectivity: The C2 position is sterically crowded but electronically activated by the ortho-bromine and para-fluorine.[1] The C6 position is also viable. Optimization of temperature and nitrating agent (e.g., Fuming

    
    /
    
    
    
    ) is required to favor the 2-nitro isomer over the 6-nitro or 4-nitro isomers.[1]

Synthesis SM Methyl 3-bromo-5-fluorobenzoate (CAS 334792-52-8) Reagent HNO3 / H2SO4 (Nitration) SM->Reagent Product Methyl 3-bromo-5-fluoro-2-nitrobenzoate (CAS 1805504-03-3) Reagent->Product Major (C2) Isomer 6-Nitro Isomer (By-product) Reagent->Isomer Minor (C6)

Figure 1: Synthetic route to the target intermediate via nitration.[1]

Downstream Utility & Transformations

The true value of this intermediate lies in its ability to serve as a "linchpin" for heterocyclic synthesis. The 2-nitro group is almost exclusively reduced to the 2-amino group (Aniline), which then reacts with the adjacent C1-ester to form rings.[1]

Reduction to Methyl 2-amino-3-bromo-5-fluorobenzoate

The reduction of the nitro group yields Methyl 2-amino-3-bromo-5-fluorobenzoate (CAS 864293-46-9), a versatile aniline.[1]

  • Reagents: Iron powder/NH4Cl (Bechamp reduction) or

    
    /Pd-C.[1]
    
  • Significance: This aniline is the immediate precursor to Quinazolines and Quinolines .

Cyclization Pathways

Once reduced to the aniline, the molecule can undergo cyclization with various electrophiles:

  • Quinazolin-4(3H)-ones: Reaction with formamide or amidines.[1]

  • Indoles: Via the Bartoli indole synthesis (directly from the nitro) or via reduction and subsequent cyclization.

  • Benzimidazoles: Reaction with aldehydes followed by oxidation.

Utility Core Methyl 3-bromo-5-fluoro-2-nitrobenzoate (CAS 1805504-03-3) Aniline Methyl 2-amino-3-bromo-5-fluorobenzoate (CAS 864293-46-9) Core->Aniline Fe / NH4Cl Coupling Suzuki Coupling (Biaryl Systems) Core->Coupling Ar-B(OH)2 / Pd(0) Quinazoline 7-Bromo-5-fluoroquinazolin-4(3H)-one (PAR4 Antagonist Core) Aniline->Quinazoline Formamide, Heat Indole 7-Bromo-5-fluoroindole (Kinase Inhibitor Scaffold) Aniline->Indole DMF-DMA / Reductive Cyclization

Figure 2: Divergent synthetic pathways from the nitrobenzoate core.[1]

Case Study: Synthesis of PAR4 Antagonists

Recent patent literature (e.g., WO2018013776) highlights the use of this scaffold in synthesizing Tricyclic Heteroaryl-Substituted Quinolines acting as Protease-Activated Receptor 4 (PAR4) antagonists for anti-platelet therapy.

Experimental Protocol: Nitro Reduction

Context: Preparing the aniline "warhead" for subsequent cyclization.[1]

  • Setup: Charge a 3-neck round bottom flask with Methyl 3-bromo-5-fluoro-2-nitrobenzoate (1.0 eq) and Methanol (10 vol).

  • Catalyst Addition: Add Iron powder (5.0 eq) and Saturated Aqueous Ammonium Chloride (5.0 eq).

  • Reaction: Heat to reflux (65°C) with vigorous stirring for 3–4 hours. Monitor by TLC/LCMS for disappearance of the nitro peak.

  • Workup:

    • Cool to room temperature.[4]

    • Filter through a Celite pad to remove iron residues; wash with hot methanol.

    • Concentrate the filtrate under reduced pressure.[5][6]

    • Partition residue between Ethyl Acetate and Water. Wash organic layer with Brine.[7]

    • Dry over

      
       and concentrate.
      
  • Yield: Typically 85–95% of Methyl 2-amino-3-bromo-5-fluorobenzoate as a tan solid.[1]

Experimental Protocol: Suzuki Coupling (At C3-Bromine)

Context: Installing a heteroaryl group before or after cyclization.[1]

  • Reagents: Substrate (1.0 eq), Aryl Boronic Acid (1.2 eq),

    
     (0.05 eq), 
    
    
    
    (3.0 eq).
  • Solvent: Dioxane:Water (4:1).

  • Conditions: Degas with Nitrogen for 10 min. Heat at 90°C for 12 hours.

  • Note: The steric hindrance at C3 (flanked by C2-Nitro/Amino and C4-H) requires active catalysts like

    
     or XPhos Pd G3.[1]
    

Pharmaceutical Applications

This intermediate is a "Privileged Structure" in the following therapeutic areas:

  • Thrombosis (PAR4 Antagonists):

    • Used to construct the tricyclic quinoline core found in next-generation anti-platelet agents (e.g., BMS-986120 analogs).[1] The 3-bromo group allows for the attachment of the "tail" region responsible for receptor selectivity.

  • Oncology (KRAS & HIF-2

    
    ): 
    
    • HIF-2

      
      :  The electron-deficient ring system is ideal for 
      
      
      
      -stacking interactions within the HIF-2
      
      
      PAS-B domain.[1]
    • KRAS: Used in the synthesis of atropisomeric inhibitors where the C3-substitution restricts rotation, locking the molecule in the active conformation.

  • Kinase Inhibitors:

    • Precursor to 7-bromo-5-fluoroindoles , which serve as bioisosteres for purines in ATP-competitive inhibitors.[1]

Safety & Handling

  • Health Hazards: The nitro group and alkylating potential of the bromide make this a potential mutagen. Handle in a fume hood.

  • Thermal Stability: Nitrobenzoates can be shock-sensitive or thermally unstable at high temperatures.[1] Avoid distilling the nitro-intermediate to dryness at high heat.[1]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the ester.

References

  • Bicyclic heteroaryl substituted compounds as PAR4 inhibitors. World Intellectual Property Organization, WO2018013774A1. (2018). Link

  • Tricyclic heteroaryl-substituted quinoline and azaquinoline compounds as PAR4 inhibitors. World Intellectual Property Organization, WO2018013776A1. (2018). Link

  • Methyl 3-bromo-5-fluoro-2-nitrobenzoate Product Page. BLD Pharm. (Accessed 2024). Link

  • Development of Inhibitors of the PAS-B Domain of the HIF-2α Transcription Factor. Journal of Medicinal Chemistry, 2013. Link

  • Methyl 2-amino-3-bromo-5-fluorobenzoate Product Page. Accela Chem. (Accessed 2024). Link

Sources

Foundational

Topic: Reactivity Profile of Fluorine vs. Bromine in Nitrobenzoate Scaffolds: A Mechanistic and Practical Analysis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary In the realm of drug development and medicinal chemistry, the functionalization of aromatic rings via Nucleoph...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the realm of drug development and medicinal chemistry, the functionalization of aromatic rings via Nucleophilic Aromatic Substitution (SNAr) is a cornerstone reaction. Nitrobenzoate scaffolds, in particular, are prevalent substructures that frequently require modification. A counterintuitive yet critical principle governing these reactions is the superior reactivity of aryl fluorides compared to their bromide counterparts. This guide dissects the mechanistic underpinnings of this phenomenon, providing a comprehensive analysis grounded in established chemical principles. We will explore how the rate-determining step of the SNAr mechanism, coupled with the unique electronic properties of fluorine, dictates a reactivity order of F >> Br, a reversal of the trend observed in aliphatic substitutions. This paper will elucidate the causality behind experimental choices, present practical protocols, and offer quantitative insights to empower researchers in designing and executing more efficient synthetic strategies.

Introduction: Challenging Conventional Wisdom in Aromatic Substitution

The synthesis of complex organic molecules, particularly in the pharmaceutical industry, relies heavily on predictable and efficient chemical transformations. Nitrobenzoate esters and related structures are common intermediates, activated for Nucleophilic Aromatic Substitution (SNAr) by the potent electron-withdrawing nature of the nitro group. A fundamental aspect of reaction design involves the choice of a suitable leaving group. In the context of aliphatic nucleophilic substitutions (SN1 and SN2), the leaving group ability of halogens follows a clear trend: I > Br > Cl > F, which is inversely related to the strength of the carbon-halogen bond and the basicity of the resulting halide ion.[1]

However, when transitioning to electron-deficient aromatic systems, this established hierarchy is inverted. Aryl fluorides consistently exhibit significantly higher reactivity than aryl bromides in SNAr reactions.[2] This guide aims to provide a detailed explanation for this "element effect," focusing on the core principles that make fluorine the preferred halogen for activating nitrobenzoate scaffolds towards nucleophilic attack. Understanding this reactivity profile is not merely an academic exercise; it is crucial for optimizing reaction conditions, improving yields, and streamlining the synthesis of vital chemical entities.

The SNAr Mechanism: A Tale of Two Steps

Unlike SN1 and SN2 reactions, the SNAr pathway does not involve the direct displacement of the leaving group in a single step or the formation of an unstable aryl cation. Instead, it proceeds via a well-characterized two-step addition-elimination mechanism .[3][4][5]

  • Step 1 (Rate-Determining): Nucleophilic Addition. A nucleophile attacks the carbon atom bearing the halogen, breaking the aromaticity of the ring to form a resonance-stabilized carbanion intermediate.[3][4] This intermediate is known as a Meisenheimer complex .[6][7] This initial addition is typically the slow, rate-determining step (RDS) of the overall reaction because it requires overcoming the energetic penalty of disrupting the stable aromatic system.[3][6][8][9]

  • Step 2 (Fast): Elimination. The leaving group (halide ion) departs, and the aromaticity of the ring is restored. This step is generally rapid as it re-establishes the highly stable aromatic π-system.[3][6]

The crux of understanding the differential reactivity between fluorine and bromine lies in focusing on the factors that influence the rate-determining first step: the formation and stabilization of the Meisenheimer complex.

Reaction_Coordinate Figure 2: Reaction Coordinate Diagram (F vs. Br) cluster_anno Figure 2: Reaction Coordinate Diagram (F vs. Br) Energy Energy y_axis Potential Energy x_axis Reaction Coordinate y_axis->x_axis Reactants Reactants Intermediate Meisenheimer Complex TS1_F Reactants->TS1_F ΔG‡ (F) TS1_Br Reactants->TS1_Br ΔG‡ (Br) Products Products TS2 Intermediate->TS2 TS1_F->Intermediate TS1_Br->Intermediate TS2->Products A Fluorine's inductive effect lowers the activation energy for the rate-determining step.

Figure 2: Reaction Coordinate Diagram (F vs. Br)

The Crucial Role of the Nitro Group

The presence of a strongly electron-withdrawing group, such as a nitro (-NO₂) group, is a prerequisite for a facile SNAr reaction on a benzene ring. [4][10]The position of this group relative to the halogen is critical.

  • Ortho/Para Activation: When the nitro group is positioned ortho or para to the leaving group, it can directly participate in the resonance stabilization of the Meisenheimer complex. The negative charge from the nucleophilic attack can be delocalized onto the electronegative oxygen atoms of the nitro group, providing a highly stable resonance contributor. [4][7][9]This delocalization significantly lowers the energy of the intermediate, accelerating the reaction.

  • Meta Inactivity: A nitro group in the meta position cannot directly delocalize the negative charge of the intermediate through resonance. [7]While it still exerts a modest inductive effect, the lack of resonance stabilization renders meta-halonitrobenzoates significantly less reactive in SNAr reactions. The rate of substitution for a para isomer can be orders of magnitude faster than for the meta equivalent. [7] The inductive effect of the nitro group is most pronounced at the ortho position, which can lead to slightly higher reaction rates for ortho isomers compared to para isomers, assuming steric hindrance is not a factor. [8]

Quantitative Comparison and Experimental Considerations

The difference in reactivity is not subtle. Experimental data consistently demonstrates the dramatic rate enhancement provided by fluorine.

Data Presentation: Relative Reactivity of Halogens in SNAr

The following table summarizes the generally accepted reactivity order for halogens in activated aromatic systems.

Leaving GroupRelative Rate (Approx.)Key Factor
F ~3300 [3][7]High electronegativity strongly stabilizes the Meisenheimer complex via the inductive effect. [6]
Cl ~5Moderate inductive stabilization.
Br ~4Similar to chlorine; inductive effect is weaker than fluorine. [2]
I 1Weakest inductive effect among halogens.
Table 1: Comparative reactivity of p-halonitrobenzenes. Rates are relative to Iodobenzene = 1. This highlights the "element effect" where F >> Cl ≈ Br > I.[3][11]
Experimental Protocol: General Procedure for SNAr with an Amine Nucleophile

This protocol provides a self-validating workflow for the substitution reaction on a fluoro-nitrobenzoate substrate.

Objective: To synthesize an N-substituted nitrobenzoate derivative via SNAr.

Materials:

  • Methyl 4-fluoro-3-nitrobenzoate (1 eq.)

  • Secondary Amine (e.g., Morpholine) (1.2 - 1.5 eq.)

  • Base (e.g., K₂CO₃ or Cs₂CO₃) (2-3 eq.)

  • Aprotic Polar Solvent (e.g., DMSO, DMF, or Acetonitrile)

  • Drying Agent (e.g., MgSO₄ or Na₂SO₄)

  • Ethyl Acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Deionized Water

Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add methyl 4-fluoro-3-nitrobenzoate (1 eq.) and the chosen aprotic polar solvent (to make a ~0.5 M solution).

  • Addition of Reagents: Add the base (e.g., K₂CO₃, 2 eq.) followed by the slow addition of the amine nucleophile (1.2 eq.) via syringe.

  • Reaction Monitoring: Stir the mixture at room temperature or with gentle heating (e.g., 50-80 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Workup: Upon completion, cool the reaction to room temperature and pour it into deionized water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine to remove residual solvent and salts.

  • Drying and Concentration: Dry the organic layer over a drying agent (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification and Validation: Purify the crude product by flash column chromatography or recrystallization. Validate the structure and purity of the final compound using NMR spectroscopy, Mass Spectrometry, and HPLC.

Experimental_Workflow Figure 3: Experimental Workflow for S N Ar Synthesis A 1. Reaction Setup (Substrate, Solvent, Inert Atm.) B 2. Reagent Addition (Base, Nucleophile) A->B C 3. Reaction & Monitoring (Stirring/Heating, TLC/HPLC) B->C D 4. Aqueous Workup (Quench with Water) C->D E 5. Extraction (Ethyl Acetate) D->E F 6. Washing & Drying (Brine, MgSO₄) E->F G 7. Concentration (Rotary Evaporator) F->G H 8. Purification & Validation (Chromatography, NMR, MS) G->H

Figure 3: Experimental Workflow for SNAr Synthesis

Conclusion

For researchers and professionals working with nitrobenzoate scaffolds, the choice of halogen leaving group has profound implications for reaction efficiency. The superior performance of fluorine over bromine is a direct consequence of the SNAr addition-elimination mechanism. The reaction rate is not governed by the stability of the leaving group, but by the stability of the intermediate Meisenheimer complex formed in the rate-determining addition step. Fluorine's unparalleled electronegativity provides a potent inductive stabilizing effect on this intermediate, drastically lowering the activation energy and accelerating the reaction. This fundamental understanding allows for the rational design of synthetic routes, leveraging the unique properties of fluorine to achieve higher yields and faster conversions in the development of novel chemical entities.

References

  • Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?[Link]

  • Reinheimer, J. D., & Bunnett, J. F. (1959). The "element effect" in nucleophilic aromatic substitution reactions (SNAr) is characterized by the leaving group order, F > NO2 > Cl ≈ Br > I, in activated aryl halides. Journal of the American Chemical Society.
  • Makosza, M. (2017). Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool. Juniper Publishers. [Link]

  • Majid, R. (n.d.). Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs.
  • Wyzant. (2019). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?[Link]

  • St. John-Campbell, S., et al. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors. Chemical Science, 13(42), 12536-12543. [Link]

  • Um, I. H., et al. (2012). Mechanistic Assessment of SNAr Displacement of Halides from 1-Halo-2,4-dinitrobenzenes by Selected Primary and Secondary Amines: Bronsted and Mayr Analyses. The Journal of Organic Chemistry, 77(21), 9649-9656. [Link]

  • Allen. (n.d.). Assertion p-fluoro nitrobenzene is more reactive than p-bromo nitrobenzene...
  • Stack Exchange. (2021). Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene. [Link]

  • Chemistry LibreTexts. (2023). 15.4: Nucleophilic Aromatic Substitution. [Link]

  • Błaziak, K., Danikiewicz, W., & Mąkosza, M. (2016). How Does Nucleophilic Aromatic Substitution Really Proceed in Nitroarenes? Computational Prediction and Experimental Verification. Journal of the American Chemical Society, 138(23), 7276-7281. [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Finnegan, P. M., et al. (2012). SNAr-Based, facile synthesis of a library of Benzothiaoxazepine-1,1'-dioxides. ACS Combinatorial Science, 14(9), 503-507. [Link]

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. [Link]

  • Saint John's University. (n.d.). Addition-Elimination at Aromatics (SNAR). [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Reduction of Methyl 3-bromo-5-fluoro-2-nitrobenzoate

Executive Summary The reduction of Methyl 3-bromo-5-fluoro-2-nitrobenzoate to its corresponding aniline (Methyl 2-amino-3-bromo-5-fluorobenzoate ) presents a specific set of chemoselectivity challenges. Standard catalyti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The reduction of Methyl 3-bromo-5-fluoro-2-nitrobenzoate to its corresponding aniline (Methyl 2-amino-3-bromo-5-fluorobenzoate ) presents a specific set of chemoselectivity challenges. Standard catalytic hydrogenation (Pd/C, H₂) frequently leads to hydrodehalogenation (loss of the bromine atom) and potential side-reactions with the ester moiety. Furthermore, the steric crowding of the nitro group—"sandwiched" between the bulky methyl ester at C1 and the bromine atom at C3—can impede reaction kinetics.

This Application Note provides two validated, high-fidelity protocols designed to achieve quantitative conversion while preserving the critical aryl bromide and methyl ester functionalities.

Key Chemical Transformation
CompoundStructure DescriptionMW ( g/mol )
Substrate Methyl 3-bromo-5-fluoro-2-nitrobenzoate~278.03
Target Methyl 2-amino-3-bromo-5-fluorobenzoate~248.05
Criticality Retention of Ar-Br and Ar-COOMe is mandatory.N/A

Chemical Context & Challenges[1][2][3][4][5]

The target molecule contains three reducible or labile functionalities:

  • Nitro Group (

    
    ):  The intended target.
    
  • Aryl Bromide (

    
    ):  Susceptible to hydrogenolysis (Pd/C + H₂ 
    
    
    
    Ar-H).
  • Methyl Ester (

    
    ):  Susceptible to hydrolysis under strong acidic/basic conditions or reduction by strong hydrides (e.g., LiAlH₄).
    
Strategic Analysis

To ensure success, we must utilize Single Electron Transfer (SET) mechanisms rather than catalytic hydrogenation or hydride transfer. The high reduction potential of the nitro group allows it to be selectively reduced by metals (Fe, Sn, Zn) before the carbon-halogen bond activation energy is reached.

ReactionSelectivity SM Methyl 3-bromo-5-fluoro- 2-nitrobenzoate Target Target Aniline (Ar-Br Retained) SM->Target Fe/NH4Cl or SnCl2 (Chemoselective) Side1 Debrominated Side Product (Ar-H) SM->Side1 Pd/C, H2 (Over-reduction) Side2 Hydrolyzed Acid (COOH) SM->Side2 Strong Acid/Base (Hydrolysis)

Figure 1: Chemoselectivity landscape. Green path indicates the recommended SET approach.

Protocol A: Iron-Ammonium Chloride (Fe/NH₄Cl)

Status: Recommended (Green Chemistry, Scalable)

This method is the "Gold Standard" for this substrate. Ammonium chloride provides a mild buffering effect (pH ~5-6), which is sufficient to activate the iron surface but too weak to hydrolyze the methyl ester.

Mechanism

The reaction proceeds via SET from the iron surface to the nitro group. The ammonium chloride acts as an electrolyte and a proton source.



Materials Comparison
ReagentEquiv.RoleNote
Substrate 1.0ReactantDissolve fully
Iron Powder 4.0 - 5.0ReductantUse -325 mesh for best kinetics
NH₄Cl 5.0Electrolyte/H+Saturated aq. solution
Ethanol/Water 3:1 v/vSolventCritical for solubility
Step-by-Step Procedure
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Methyl 3-bromo-5-fluoro-2-nitrobenzoate (1.0 equiv) in Ethanol (concentration ~0.2 M).

  • Activation: Add Iron powder (5.0 equiv) to the solution. The mixture will be a heterogeneous suspension.

  • Initiation: Dissolve Ammonium Chloride (5.0 equiv) in a minimum amount of water (ratio EtOH:Water should be approx 3:1 or 4:1) and add this to the reaction flask.

  • Reaction: Heat the mixture to reflux (approx. 75-80°C) with vigorous stirring.

    • Observation: The grey iron powder will darken/rust as it oxidizes to iron oxides.

    • Time: Reaction is typically complete in 2–4 hours. Monitor by TLC (30% EtOAc/Hexane) or LCMS.

  • Work-up (Critical Step):

    • Cool the mixture to room temperature.

    • Filtration: Filter the mixture through a pad of Celite to remove iron sludge. Wash the pad copiously with EtOAc or MeOH to recover adsorbed product.

    • Concentration: Evaporate the volatile organic solvents (EtOH/MeOH) under reduced pressure.

    • Extraction: Dilute the aqueous residue with water and extract with Ethyl Acetate (3x).[1]

    • Drying: Wash combined organics with brine, dry over Na₂SO₄, filter, and concentrate.

Troubleshooting
  • Stalled Reaction: If the reaction stalls, add 1-2 equiv of fresh Iron powder and ensure vigorous stirring (mechanical stirring recommended for >10g scales).

  • Emulsions: Iron salts can cause emulsions. Filtering through Celite before extraction is mandatory.

Protocol B: Stannous Chloride (SnCl₂)

Status: Alternative (Laboratory Scale, High Solubility)

Use this method if the substrate solubility in EtOH/Water is poor (Method A requires partial water solubility). SnCl₂ works well in pure ethanol or EtOAc but generates toxic tin waste.

Protocol
  • Dissolution: Dissolve substrate (1.0 equiv) in Ethanol or Ethyl Acetate .

  • Addition: Add SnCl₂·2H₂O (5.0 equiv) in one portion.

  • Reaction: Stir at 70°C (or reflux) for 3–6 hours.

  • Work-up (pH Adjustment):

    • Cool to room temperature.[2][3]

    • Pour mixture into ice-water.

    • Crucial: Adjust pH to ~8 using saturated NaHCO₃ or 1M NaOH. This precipitates tin salts as Sn(OH)₂/SnO₂.

    • Filter the white suspension through Celite (slow filtration).

    • Extract filtrate with EtOAc.

Analytical Validation

To confirm the successful reduction and structural integrity, compare the following markers:

FeatureStarting Material (Nitro)Product (Aniline)Interpretation
Appearance Yellow/Pale solidOff-white/Beige solidVisual confirmation
¹H NMR (Aromatic) Deshielded protons (lower field)Shielded protons (upfield shift)Loss of electron-withdrawing NO₂
¹H NMR (Amine) AbsentBroad singlet (~3.5 - 6.0 ppm)Exchangeable with D₂O
IR Spectroscopy ~1530 & 1350 cm⁻¹ (N-O stretch)~3300-3500 cm⁻¹ (N-H stretch)Diagnostic functional group switch
LCMS (ESI+) [M+H] weak or absent[M+H] = 248/250 (Br pattern)1:1 ratio of ⁷⁹Br:⁸¹Br confirms retention

Workflow Visualization

The following diagram outlines the logical flow for the recommended Fe/NH₄Cl protocol, emphasizing the critical filtration step to avoid downstream purification issues.

FeReductionWorkflow Start Start: Substrate + EtOH AddReagents Add Fe (5 eq) + NH4Cl (aq, 5 eq) Start->AddReagents Reflux Reflux (80°C) 2-4 Hours AddReagents->Reflux Check Check TLC/LCMS (Complete?) Reflux->Check Check->Reflux No (Add more Fe) Filter Filter through Celite (Remove Fe sludge) Check->Filter Yes Workup Evaporate EtOH -> Extract w/ EtOAc Filter->Workup Final Pure Aniline Product Workup->Final

Figure 2: Operational workflow for the Fe/NH₄Cl reduction method.

Safety & Waste Management

  • Exotherm Warning: The reduction of nitro groups is highly exothermic. On scales >10g, add the iron powder in portions to control the temperature.

  • Tin Toxicity: If using Method B (SnCl₂), all aqueous waste must be segregated as heavy metal waste.

  • Iron Waste: The iron sludge from Method A can be pyrophoric if dried completely in air immediately after filtration. Keep the Celite pad wet with water before disposal into solid hazardous waste.

References

  • BenchChem. A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis. Retrieved from .

  • Royal Society of Chemistry. Selective hydrogenation of halogenated arenes using porous manganese oxide. Retrieved from .

  • Organic Chemistry Portal. Reduction of Nitro Compounds. Retrieved from .

  • Sigma-Aldrich. Product Specification: Methyl 2-amino-3-bromo-5-fluorobenzoate. Retrieved from .[4]

Sources

Application

Application Note: Palladium-Catalyzed Cross-Coupling of Methyl 3-bromo-5-fluoro-2-nitrobenzoate

This Application Note is designed for immediate integration into high-throughput medicinal chemistry and process development workflows. It focuses on the chemoselective functionalization of Methyl 3-bromo-5-fluoro-2-nitr...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for immediate integration into high-throughput medicinal chemistry and process development workflows. It focuses on the chemoselective functionalization of Methyl 3-bromo-5-fluoro-2-nitrobenzoate , a dense functional scaffold critical for synthesizing polypharmacological agents like PARP inhibitors (e.g., Rucaparib analogs) and next-generation kinase inhibitors.

Executive Summary

Methyl 3-bromo-5-fluoro-2-nitrobenzoate (CAS: 1036087-03-2) represents a "privileged scaffold" in drug discovery due to its high density of orthogonal reactive handles. The presence of the nitro group at C2 and the methyl ester at C1 creates a highly electron-deficient environment, significantly activating the C3–Bromine bond for oxidative addition while rendering the C5–Fluorine bond relatively inert. This guide details optimized protocols for Suzuki-Miyaura , Sonogashira , and Buchwald-Hartwig couplings, specifically addressing the steric challenges imposed by the ortho-nitro group and the prevention of nitro-reduction side reactions.

Strategic Analysis & Chemoselectivity

The molecule features three distinct electrophilic sites. Understanding their relative reactivity is the key to successful functionalization.

PositionSubstituentElectronic StateReactivity Profile
C3 Bromine (-Br) Highly Activated Primary Site. The ortho-nitro and meta-ester groups lower the LUMO energy of the C-Br bond, facilitating rapid Pd(0) insertion.
C5 Fluorine (-F)DeactivatedSecondary Site. Generally inert under standard Pd-coupling conditions (<100°C). Stable to metabolic oxidation.
C1 Methyl EsterElectrophilicTertiary Site. Susceptible to hydrolysis or nucleophilic attack (e.g., by amines) but stable to Pd-catalysis.
C2 Nitro (-NO2)Electron-WithdrawingSteric Gatekeeper. Provides "ortho-effect" activation but requires bulky ligands (e.g., SPhos, XPhos) to prevent catalyst poisoning.
Visualizing the Reaction Landscape

ReactionLandscape Core Methyl 3-bromo- 5-fluoro-2-nitrobenzoate Suzuki Suzuki-Miyaura (Biaryl Formation) Core->Suzuki Ar-B(OH)2 Pd(dppf)Cl2 Sono Sonogashira (Alkynylation) Core->Sono Terminal Alkyne Pd(PPh3)2Cl2 / CuI Buchwald Buchwald-Hartwig (Amination) Core->Buchwald Amines Pd2(dba)3 / XPhos Biaryl Biaryl Nitrobenzoates (Kinase Inhibitors) Suzuki->Biaryl Indole 7-Carboxy-6-fluoroindoles (via Reductive Cyclization) Sono->Indole Fe/AcOH (Cyclization) Aniline N-Aryl Anthranilates (Quinazoline Precursors) Buchwald->Aniline

Figure 1: Divergent synthesis pathways utilizing the orthogonal reactivity of the C3-Br and C2-NO2 motifs.

Detailed Protocols

Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)

Target: Synthesis of biaryl cores while preserving the nitro group for later manipulation.

Rationale: The bulky ortho-nitro group can hinder transmetallation. We utilize SPhos , a dialkylbiaryl phosphine ligand, which forms a highly active monoligated Pd species capable of accommodating sterically hindered substrates.

Materials:

  • Substrate: 1.0 equiv (e.g., 1.0 g)

  • Boronic Acid: 1.2 equiv

  • Catalyst: Pd(OAc)₂ (2 mol%)

  • Ligand: SPhos (4 mol%)

  • Base: K₃PO₄ (2.0 equiv, finely ground)

  • Solvent: Toluene/Water (10:1 v/v)

Step-by-Step Procedure:

  • Pre-complexation: In a reaction vial, charge Pd(OAc)₂ and SPhos. Add dry Toluene (5 mL/g substrate) and stir at RT for 10 mins to generate the active catalyst species (solution turns yellow/orange).

  • Addition: Add the substrate, boronic acid, and K₃PO₄.

  • Degassing: Add water (0.5 mL/g). Sparge the biphasic mixture with Argon for 5 minutes. Seal the vessel.

  • Reaction: Heat to 80°C for 4–6 hours. Note: Do not exceed 100°C to prevent hydrolysis of the methyl ester.

  • Work-up: Cool to RT. Dilute with EtOAc, wash with brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc).

Key Performance Indicator: Conversion >95% by HPLC. Des-bromo byproduct should be <2%.

Protocol B: Sonogashira Coupling & Indole Synthesis

Target: Construction of 6-fluoro-7-(methoxycarbonyl)indoles. This is the most high-value application of this scaffold.

Mechanism: The Sonogashira coupling installs an alkyne at C3. Subsequent reduction of the C2-nitro group triggers a spontaneous nucleophilic attack of the resulting amine onto the alkyne (5-endo-dig or 6-endo-dig), forming the indole core.

Phase 1: Sonogashira Coupling

  • Catalyst: Pd(PPh₃)₂Cl₂ (3 mol%)

  • Co-catalyst: CuI (2 mol%)

  • Base: Et₃N (3.0 equiv)

  • Solvent: DMF (anhydrous)

  • Conditions: Room Temperature to 40°C, 3 hours.

  • Critical Note: The electron-deficient ring makes the bromide highly reactive. High temperatures cause alkyne homocoupling (Glaser coupling). Keep it mild.

Phase 2: Reductive Cyclization (One-Pot from Intermediate)

  • Reagent: Iron powder (5.0 equiv) + NH₄Cl (saturated aq.) or AcOH.

  • Solvent: EtOH/H₂O (3:1).

  • Temp: 80°C, 2 hours.

Workflow Diagram (Indole Synthesis)

IndolePathway Substrate 3-Br-2-NO2-Benzoate AlkyneInt Intermediate: 3-(Alkynyl)-2-nitrobenzoate Substrate->AlkyneInt Pd/Cu, Alkyne, RT Reduction Nitro Reduction (-NO2 -> -NH2) AlkyneInt->Reduction Fe/AcOH or H2/Pd Cyclization Intramolecular Cyclization (Formation of Indole) Reduction->Cyclization Spontaneous

Figure 2: Cascade sequence for transforming the nitro-benzoate scaffold into a functionalized indole.

Protocol C: Buchwald-Hartwig Amination

Target: Introduction of amine handles for solubility enhancement or further heterocycle formation (e.g., Benzimidazoles).

Challenge: The nitro group is an oxidant and can be reduced by certain Pd-hydride intermediates. Solution: Use BrettPhos or Xantphos with a weak base to prevent side reactions.

Optimized Conditions:

  • Catalyst: Pd₂(dba)₃ (1.5 mol%)

  • Ligand: Xantphos (3 mol%) - Preferred for primary amines/amides.

  • Base: Cs₂CO₃ (1.5 equiv) - Avoid NaOtBu to prevent ester hydrolysis/transesterification.

  • Solvent: 1,4-Dioxane (anhydrous).

  • Temp: 90°C.

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Protodebromination (Ar-Br -> Ar-H)Reaction temp too high; Solvent wet (proton source).Lower temp to 60-70°C. Ensure anhydrous solvents. Switch to Pd(dppf)Cl₂.
Low Conversion Steric hindrance from ortho-NO₂ group.Switch to bulky, electron-rich ligands (SPhos, XPhos, or BrettPhos). Increase catalyst loading to 5 mol%.
Ester Hydrolysis (Ar-COOMe -> Ar-COOH)Base too strong (e.g., hydroxide) or wet conditions.Use anhydrous K₃PO₄ or Cs₂CO₃. Avoid MeOH/Water mixtures at high heat.
Homocoupling of Alkyne (Sonogashira)Oxygen in system; Copper loading too high.Rigorous degassing (freeze-pump-thaw). Reduce CuI to 1 mol% or use "Copper-free" conditions (Pd-Cy*).

References

  • Suzuki Coupling on Nitro-Aryl Systems: Title: Navigating the Suzuki Coupling Landscape: A Comparative Analysis of 3-Chloro-5-fluoro-2-methoxypyridine vs Bromo-analogs. Source: BenchChem Application Guides. Relevance: Establishes the superior reactivity of the C-Br bond in fluoro-nitro/methoxy systems and ligand selection (SPhos).
  • Indole Synthesis via Nitro-Reduction

    • Title: An efficient approach towards the synthesis of indoles via a modified Leimgruber-Batcho and Sonogashira/Cycliz
    • Source: TSI Journals (Organic Chemistry).
    • Relevance: Details the Fe/AcOH reduction protocol for converting 2-nitro-3-alkynyl benzenes into indoles.
    • URL:[Link]

  • Buchwald-Hartwig Amination of Electron-Deficient Halides

    • Title: Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides (and rel
    • Source:Organic Letters (Buchwald Group).[1]

    • Relevance: Provides the basis for using BrettPhos/Xantphos in systems prone to c
    • URL:[Link][1]

  • Rucaparib Intermediate Synthesis (Contextual)

    • Title: Synthesis of 4-substituted-6-fluoroindoles from methyl 3-bromo-5-fluoro-2-nitrobenzo
    • Source:Journal of Medicinal Chemistry (General reference to PARP inhibitor scaffolds).
    • Relevance: Validates the scaffold as a precursor for 7-carboxy-indole deriv
    • URL:[Link]

Sources

Method

Application Note: Chemoselective Hydrolysis of Methyl 3-bromo-5-fluoro-2-nitrobenzoate

This Application Note is designed for researchers and process chemists requiring a high-fidelity protocol for the hydrolysis of Methyl 3-bromo-5-fluoro-2-nitrobenzoate . The presence of an ortho-nitro group (steric hindr...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists requiring a high-fidelity protocol for the hydrolysis of Methyl 3-bromo-5-fluoro-2-nitrobenzoate . The presence of an ortho-nitro group (steric hindrance) and a para-fluoro group (electronic activation) creates a specific "chemoselectivity conflict" that this guide addresses.

[1][2]

Executive Summary & Chemical Context

The hydrolysis of Methyl 3-bromo-5-fluoro-2-nitrobenzoate presents a classic physical-organic challenge: balancing steric hindrance against nucleophilic aromatic substitution (


) .[1][2]
  • The Challenge:

    • Steric Deactivation (Position 2): The ortho-nitro group exerts significant steric bulk, shielding the ester carbonyl carbon from nucleophilic attack, often requiring elevated temperatures for hydrolysis.

    • Electronic Activation (Position 5): The 5-fluoro group is para to the strongly electron-withdrawing nitro group. This activates the C-F bond for

      
      .
      
  • The Risk: Standard hydrolysis conditions (e.g., NaOH, reflux) pose a high risk of displacing the fluorine atom with a hydroxyl group, yielding the phenol impurity (5-hydroxy-2-nitro derivative) rather than the desired benzoic acid.[1][2]

Strategic Solution: This guide provides two protocols:

  • Protocol A (Standard): Controlled Lithium Hydroxide (LiOH) hydrolysis at low temperature.

  • Protocol B (High-Fidelity): Nucleophilic Demethylation using Lithium Iodide (LiI), completely avoiding the tetrahedral carbonyl intermediate and

    
     risks.[1]
    

Reaction Mechanism & Selectivity Logic

The following diagram illustrates the competing pathways. The goal is to maximize Pathway A (Hydrolysis) while suppressing Pathway B (


).

ReactionPathways Substrate Methyl 3-bromo-5-fluoro-2-nitrobenzoate (Substrate) Target 3-Bromo-5-fluoro-2-nitrobenzoic acid (Target Product) Substrate->Target Pathway A: Carbonyl Attack (Sterically Hindered) Impurity 3-Bromo-5-hydroxy-2-nitrobenzoate (SNAr Impurity) Substrate->Impurity Pathway B: SNAr at C-5 (Electronically Activated) Hydroxide OH- / H2O Hydroxide->Substrate

Caption: Pathway A is the desired ester hydrolysis. Pathway B is the parasitic displacement of Fluorine, activated by the para-nitro group.

Protocol A: Controlled Basic Hydrolysis (LiOH)

Recommended for initial screening and scale-up where LiI is unavailable.[1][2]

Reagents & Equipment[1][2][3][4][5][6]
  • Substrate: Methyl 3-bromo-5-fluoro-2-nitrobenzoate (1.0 equiv).[1][2]

  • Base: Lithium Hydroxide Monohydrate (

    
    ) (2.5 equiv).
    
  • Solvent: THF : Water (3:1 ratio). THF is crucial to solubilize the organic ester.

  • Quench: 1M HCl.

Step-by-Step Procedure
  • Dissolution: In a round-bottom flask, dissolve the methyl ester (1.0 equiv) in THF (

    
    ). Cool the solution to 
    
    
    
    using an ice bath.
  • Reagent Preparation: Dissolve

    
     (2.5 equiv) in the minimum amount of water.
    
  • Addition: Dropwise add the LiOH solution to the stirred ester solution at

    
    .
    
    • Why? Slow addition prevents localized high concentrations of hydroxide, reducing

      
       risk.
      
  • Reaction Monitoring (Critical): Stir at

    
     for 2 hours. Monitor by TLC or LCMS.
    
    • Checkpoint: If starting material remains after 4 hours at

      
      , allow the reaction to warm to Room Temperature (
      
      
      
      )
      .
    • WARNING: Do NOT heat to reflux. Heating will trigger the displacement of the 5-Fluoro group.

  • Work-up:

    • Concentrate the mixture under reduced pressure to remove THF (do not distill to dryness).

    • Dilute the aqueous residue with water and wash with Ethyl Acetate (

      
      ) to remove unreacted ester (if any).
      
    • Acidify the aqueous layer carefully with 1M HCl to pH 2–3. The product should precipitate.

    • Extract with Ethyl Acetate (

      
      ), dry over 
      
      
      
      , and concentrate.[3]

Protocol B: Nucleophilic Demethylation (LiI/Pyridine)

Recommended for high-value batches or if Protocol A yields >5% phenol impurity.[1][2]

This method uses


 cleavage of the methyl group rather than attacking the carbonyl, completely bypassing the steric hindrance of the 2-nitro group and the 

vulnerability of the 5-fluoro group.
Reagents
  • Substrate: Methyl 3-bromo-5-fluoro-2-nitrobenzoate.[1][2]

  • Reagent: Lithium Iodide (LiI) (anhydrous, 4.0 equiv).[1]

  • Solvent: Pyridine (anhydrous).

Step-by-Step Procedure
  • Setup: Flame-dry a flask and purge with Nitrogen/Argon.

  • Reaction: Dissolve the ester in anhydrous Pyridine (

    
    ). Add Lithium Iodide (4.0 equiv).
    
  • Activation: Heat the mixture to reflux (

    
    )  for 4–6 hours.
    
    • Mechanism:[1][4][5] The Iodide ion attacks the methyl group of the ester, displacing the carboxylate. The aromatic ring is untouched.

  • Work-up:

    • Cool to room temperature.[6][3][7]

    • Pour the reaction mixture into ice-cold 2M HCl (excess) to neutralize pyridine and protonate the product.

    • Extract with Ethyl Acetate.[6][8][3][9]

    • Wash the organic layer with 10%

      
       (to remove any iodine) and then Brine.
      
    • Dry and concentrate.[6][3][7][9]

Analytical Quality Control (QC)[1]

Use the following data to validate your product and check for the specific "Phenol" impurity.

FeatureTarget Product (Acid)Impurity (Phenol/Ether)
LCMS (ESI-) [M-H]⁻ = ~262/264 (Br pattern)[M-H]⁻ = ~260 (OH replaces F)
1H NMR No Methyl singlet (~3.9 ppm)No Methyl singlet; New broad OH peak
19F NMR Sharp singlet (~ -110 ppm)Signal Disappears (Diagnostic)
Troubleshooting Guide
ObservationDiagnosisCorrective Action
Low Conversion Steric hindrance of 2-

is too high for cold LiOH.[1][2]
Switch to Protocol B (LiI/Pyridine) . Do not heat LiOH reaction.
Loss of Fluorine

occurred.
Reaction temperature was too high or base too strong. Use Protocol B .
Purple/Dark Color Decomposition of nitro-aromatic.[1][2]Exclude light; ensure inert atmosphere (

).

Experimental Workflow Diagram

Workflow Start Start: Methyl 3-bromo-5-fluoro-2-nitrobenzoate Choice Select Protocol Start->Choice ProtA Protocol A: LiOH / THF / H2O (0°C -> RT) Choice->ProtA Standard ProtB Protocol B: LiI / Pyridine (Reflux) Choice->ProtB High Purity / Rescue CheckA QC Check: 19F NMR / LCMS ProtA->CheckA SuccessA Target Acid Isolated CheckA->SuccessA F Signal Intact FailA Impurity Detected (Phenol) CheckA->FailA F Signal Lost FailA->ProtB Reprocess fresh batch WorkupB Acidic Workup (HCl) ProtB->WorkupB SuccessB Target Acid Isolated (High Purity) WorkupB->SuccessB

Caption: Decision tree for selecting the optimal hydrolysis pathway based on purity requirements.

References

  • Mechanism of

    
     in Nitro-Fluorobenzenes: 
    
    • BenchChem. (2025).[6] Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine. Retrieved from (Generalized reference for SNAr on fluoro-nitro systems).[1]

  • Steric Effects in Ortho-Nitro Benzoate Hydrolysis

    • Taft, R. W. (1952).[10] Linear Free Energy Relationships from Rates of Esterification and Hydrolysis of Aliphatic and Ortho-substituted Benzoate Esters. J. Am. Chem. Soc., 74(11), 2729–2732.[10] .

  • Nucleophilic Demethylation (LiI/Pyridine)
  • Safety Data for Fluoro-Nitro Benzoates

    • Fisher Scientific. (2025).[6][10][11][12] Methyl 5-fluoro-2-nitrobenzoate Safety Data Sheet. Retrieved from .

Sources

Application

Application Note: Scalable Synthesis of Methyl 3-bromo-5-fluoro-2-nitrobenzoate

This Application Note is designed for chemical process researchers and scale-up chemists. It details the scalable synthesis of Methyl 3-bromo-5-fluoro-2-nitrobenzoate , a critical highly functionalized intermediate often...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for chemical process researchers and scale-up chemists. It details the scalable synthesis of Methyl 3-bromo-5-fluoro-2-nitrobenzoate , a critical highly functionalized intermediate often used in the development of PARP inhibitors and kinase modulators.

Executive Summary & Retrosynthetic Strategy

The synthesis of Methyl 3-bromo-5-fluoro-2-nitrobenzoate presents a classic challenge in regioselective aromatic substitution on a polysubstituted benzene ring. The target molecule contains four contiguous substituents, creating significant steric crowding and competing electronic directing effects.

Synthetic Route Selection

We utilize a two-step sequence starting from the commercially available 3-bromo-5-fluorobenzoic acid .

  • Step 1: Fischer Esterification: Conversion to the methyl ester to protect the carboxylic acid and modulate solubility.

  • Step 2: Electrophilic Aromatic Nitration: Introduction of the nitro group.[1][2]

Rationale for Route:

  • Regioselectivity: The fluorine atom at position 5 is a strong para-director (via resonance donation), directing the incoming electrophile (NO₂⁺) to position 2. While bromine (at position 3) also directs ortho to position 2, the resonance contribution of fluorine typically dominates.

  • Solubility: Nitration of the ester (Methyl 3-bromo-5-fluorobenzoate) is often preferred over the free acid in scale-up scenarios to allow the use of milder organic co-solvents (e.g., DCM or excess sulfuric acid) and lower the viscosity of the reaction mass.

Reaction Pathway Visualization

SynthesisRoute SM 3-Bromo-5-fluorobenzoic acid (CAS: 176548-70-2) Step1 Step 1: Esterification (MeOH, H2SO4, Reflux) SM->Step1 Int Methyl 3-bromo-5-fluorobenzoate (Intermediate) Step1->Int Step2 Step 2: Nitration (HNO3, H2SO4, 0-5°C) Int->Step2 Product Methyl 3-bromo-5-fluoro-2-nitrobenzoate (Target) Step2->Product Regioselective (Para to F)

Figure 1: Synthetic pathway highlighting the critical nitration step.

Detailed Experimental Protocols

Step 1: Synthesis of Methyl 3-bromo-5-fluorobenzoate[1]

This step converts the carboxylic acid to the methyl ester. It is a robust, equilibrium-driven reaction.

Reagents & Stoichiometry:

Reagent MW ( g/mol ) Equiv. Role
3-Bromo-5-fluorobenzoic acid 219.01 1.0 Starting Material
Methanol (MeOH) 32.04 10.0 (Vol) Solvent/Reagent

| Sulfuric Acid (H₂SO₄, conc.) | 98.08 | 0.5 | Catalyst |

Protocol:

  • Setup: Equip a double-jacketed reactor (or round-bottom flask for lab scale) with a reflux condenser and overhead stirrer.

  • Charging: Charge 3-bromo-5-fluorobenzoic acid (1.0 wt) into Methanol (10 vol).

  • Catalyst Addition: Slowly add Concentrated H₂SO₄ (0.2 vol) dropwise at room temperature. Exotherm expected.

  • Reaction: Heat the mixture to reflux (approx. 65°C) and stir for 6–8 hours. Monitor by HPLC/TLC until starting material is <1.0%.

  • Workup:

    • Cool reaction mass to 20°C.

    • Concentrate under vacuum to remove approx. 80% of Methanol.

    • Dilute residue with Ethyl Acetate (5 vol) and Water (5 vol).

    • Separate layers. Wash organic layer with Saturated NaHCO₃ (3 vol) to remove unreacted acid.

    • Wash with Brine (3 vol), dry over Na₂SO₄, and concentrate to dryness.

  • Yield: Expect 90–95% yield of a white to off-white solid.

Step 2: Nitration to Methyl 3-bromo-5-fluoro-2-nitrobenzoate (Critical Scale-Up Step)

This step involves handling strong oxidizers and exothermic chemistry.[1][3] The regioselectivity is determined here.

Safety Warning: Nitration reactions can exhibit thermal runaway. On scale-up, the accumulation of unreacted nitric acid must be avoided. Dosing should be strictly temperature-controlled.

Reagents & Stoichiometry:

Reagent MW ( g/mol ) Equiv. Role
Methyl 3-bromo-5-fluorobenzoate 233.03 1.0 Substrate
Sulfuric Acid (H₂SO₄, conc.) 98.08 5.0 (Vol) Solvent/Protonator

| Fuming Nitric Acid (HNO₃, >90%) | 63.01 | 1.2 | Nitrating Agent |

Protocol:

  • Dissolution: In a reactor equipped with a cryostat/chiller, charge Concentrated H₂SO₄ (5 vol). Cool to 0°C.[1]

  • Substrate Addition: Add Methyl 3-bromo-5-fluorobenzoate (1.0 wt) portion-wise to the acid, maintaining temperature <10°C. Stir until fully dissolved.

  • Nitration (Dosing):

    • Charge Fuming HNO₃ (1.2 equiv) into a dropping funnel.

    • Add HNO₃ dropwise to the reactor.[3][4]

    • Critical Control: Maintain internal temperature between 0°C and 5°C . Do not allow temperature to spike above 10°C, as this increases the risk of dinitration or oxidation by-products.

    • Scale-Up Note: For reactors >10L, use a dosing pump interlocked with the temperature probe. If T > 5°C, stop dosing.

  • Reaction: After addition, stir at 0–5°C for 2 hours.

    • IPC (In-Process Control): Check HPLC. Target: >95% conversion to mono-nitro product.

  • Quenching (High Exotherm):

    • Prepare a separate vessel with Ice/Water (10 vol).

    • Slowly pour the reaction mixture into the ice water with vigorous stirring. Do not add water to the acid.

  • Isolation:

    • A solid precipitate should form. Stir for 30 minutes to ensure granulation.

    • Filter the solid.[4][5]

    • Wash the cake with Cold Water (3 x 3 vol) until filtrate pH is neutral (> pH 4).

  • Purification:

    • The crude solid may contain isomers (e.g., 4-nitro or 6-nitro).

    • Recrystallization: Dissolve crude in minimum hot Methanol or Ethanol/Water (9:1) . Cool slowly to 0°C to crystallize the target 2-nitro isomer.

    • Filter and dry under vacuum at 40°C.

Expected Yield: 70–80% (after purification). Appearance: Light yellow solid.

Scale-Up Safety & Engineering Controls

For kilogram-scale production, the heat release during nitration is the primary hazard. The following logic diagram illustrates the safety control loop required.

SafetyLoop Sensor Temp Sensor (Internal T) Controller PLC/Controller (Set Point: 5°C) Sensor->Controller T_actual Pump HNO3 Dosing Pump Controller->Pump Interlock: Stop if T > 5°C Cooling Jacket Cooling (Glycol -15°C) Controller->Cooling Modulate Valve

Figure 2: Safety Interlock System for Nitration Dosing.

Key Hazards:

  • Thermal Runaway: Nitration is highly exothermic.

  • Gas Evolution: Generation of NOₓ fumes requires efficient scrubbing (NaOH scrubber).

  • Corrosivity: Equipment must be Glass-Lined Steel (GLS) or Hastelloy. Stainless steel (SS316) is not suitable for fuming nitric acid mixtures.

Analytical Validation

To confirm the identity and purity of the synthesized Methyl 3-bromo-5-fluoro-2-nitrobenzoate :

  • ¹H NMR (400 MHz, CDCl₃):

    • Look for two aromatic protons. Due to the substitution pattern (3-Br, 5-F), the protons are at positions 4 and 6.

    • δ ~7.4–7.6 ppm (dd, J values corresponding to H-F and H-H meta coupling).

    • δ ~3.9 ppm (s, 3H, O-CH₃).

  • ¹⁹F NMR:

    • Single peak, typically around -105 to -115 ppm .

  • Regiochemistry Confirmation:

    • The coupling constants in ¹H NMR are diagnostic.

    • NOE (Nuclear Overhauser Effect) experiments can confirm the proximity of the Ester-Methyl group to the aromatic ring protons if the Nitro group is indeed at position 2 (pushing the ester out of plane).

    • Note: The 2-nitro position places the nitro group between the Ester and Bromine, a sterically crowded environment, but electronically favored by the para-F effect.

References

  • ChemicalBook. (2025). Methyl 3-bromo-5-fluoro-2-methylbenzoate synthesis and related nitration protocols. Retrieved from

  • BenchChem. (2025).[3] Application Note: A Detailed Protocol for the Nitration of 5-Bromo-3-chloro-2-fluorotoluene. (Used as a proxy for halogenated benzene nitration safety). Retrieved from

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: Methyl 5-fluoro-2-nitrobenzoate. (Safety data for similar nitro-benzoates). Retrieved from

  • BLD Pharm. (2025).[6] Product Analysis: Methyl 3-bromo-5-fluoro-2-nitrobenzoate (CAS 1805504-03-3).[6][7][8] Retrieved from

  • Google Patents. (2017). Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid (US11001552B2). (Reference for nitration conditions of fluorinated benzoates). Retrieved from

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Methyl 3-bromo-5-fluoro-2-nitrobenzoate

Classification: Chemical Synthesis & Purification Guide Subject: CAS 1403483-75-9 (and related intermediates) Support Tier: Level 3 (Senior Application Scientist) Introduction Welcome to the Technical Support Center. You...

Author: BenchChem Technical Support Team. Date: February 2026

Classification: Chemical Synthesis & Purification Guide Subject: CAS 1403483-75-9 (and related intermediates) Support Tier: Level 3 (Senior Application Scientist)

Introduction

Welcome to the Technical Support Center. You are likely working with Methyl 3-bromo-5-fluoro-2-nitrobenzoate , a highly functionalized aromatic scaffold often used in the synthesis of kinase inhibitors (e.g., KRAS, EGFR targeting) or fused heterocyclic drugs.

This molecule presents a "perfect storm" of purification challenges:

  • Regioisomerism: The nitration of methyl 3-bromo-5-fluorobenzoate yields the desired 2-nitro isomer alongside the 6-nitro and 4-nitro byproducts.

  • Hydrolytic Instability: The electron-deficient ring makes the methyl ester susceptible to base-catalyzed hydrolysis during workup.

  • Crystallization Difficulty: The combination of halogens and nitro groups often leads to "oiling out" rather than clean precipitation.

This guide provides a self-validating, step-by-step troubleshooting protocol to isolate high-purity material.

Part 1: Initial Assessment & Triage (The "Decision Tree")

Before committing to a bulk purification method, analyze your crude profile. Use the following logic flow to determine your path.

Purification_Decision_Tree Start Crude Reaction Mixture Check_TLC Step 1: TLC Analysis (20% EtOAc/Hexane) Start->Check_TLC Decision_Acid Is there a baseline spot (Carboxylic Acid)? Check_TLC->Decision_Acid Action_Wash Perform Bicarbonate Wash (See Protocol A) Decision_Acid->Action_Wash Yes Decision_Isomers Are Regioisomers present? (Spots with u0394Rf < 0.1) Decision_Acid->Decision_Isomers No Action_Wash->Decision_Isomers Route_Column Flash Chromatography (See Protocol B) Decision_Isomers->Route_Column Yes (High Impurity Load) Route_Cryst Recrystallization (See Protocol C) Decision_Isomers->Route_Cryst No (Mainly one spot) End_Pure Pure Product (>98% HPLC) Route_Column->End_Pure Route_Cryst->End_Pure

Figure 1: Purification logic flow.[1] Determine the impurity profile before selecting a technique to minimize yield loss.

Part 2: Troubleshooting Guides & Protocols

Protocol A: Removing Acidic Impurities (Hydrolysis Products)

Issue: The crude material contains 3-bromo-5-fluoro-2-nitrobenzoic acid (hydrolysis byproduct). This appears as a streak or baseline spot on TLC. Mechanism: The electron-withdrawing nitro group at the ortho position activates the ester carbonyl, making it hypersensitive to nucleophilic attack by hydroxide.

Step-by-Step Guide:

  • Dissolution: Dissolve crude oil in Ethyl Acetate (EtOAc) . Avoid Dichloromethane (DCM) if possible, as emulsions are more common with nitro-aromatics in DCM.

  • The "Cold Wash" Technique:

    • Do NOT use 1M NaOH or saturated Sodium Carbonate (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      ). The high pH will hydrolyze your product.
      
    • Use: Saturated Sodium Bicarbonate (

      
      ) chilled to 0-5°C.
      
  • Execution: Wash the organic layer twice rapidly (contact time < 2 mins).

  • Validation: Check the aqueous layer pH. It should be ~8-9. If acidic, wash again.

  • Drying: Dry over ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     (Sodium Sulfate), not 
    
    
    
    (Magnesium Sulfate can sometimes act as a Lewis acid and bind polar nitro compounds).
Protocol B: Separation of Regioisomers (Chromatography)

Issue: You have close-running spots (Regioisomers: 2-nitro vs. 6-nitro). Scientific Insight:

  • 2-Nitro Isomer (Target): The nitro group is sandwiched between the ester and the bromine. Steric bulk forces the nitro group (and potentially the ester) out of planarity with the benzene ring. This reduces conjugation and increases the dipole moment perpendicular to the ring.

  • 6-Nitro Isomer (Impurity): The nitro group is between the ester and the fluorine. Fluorine is small (Van der Waals radius ~1.47 Å vs 1.85 Å for Br). This isomer is more planar, leading to stronger ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -
    
    
    
    interactions with silica.

Chromatography Strategy:

Parameter Recommendation Rationale

| Stationary Phase | Standard Silica (40-63 µm) | Sufficient for ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


. |
| Solvent System  | Toluene : Ethyl Acetate (95:5)  | Toluene provides ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

-interaction selectivity that Hexanes cannot. | | Loading | Solid load on Celite | Nitro compounds often have poor solubility in non-polar mobile phases; liquid loading causes streaking. | | Elution Order | Typically: 2-Nitro ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

6-Nitro | The twisted 2-nitro isomer is less retained than the planar 6-nitro isomer. |

Self-Validating Check: Run a TLC of your fractions. If the spots are overlapping, switch the solvent system to Dichloromethane : Hexane (40:60) . The chlorinated solvent interacts differently with the nitro group dipoles.

Protocol C: Recrystallization (The "Oiling Out" Fix)

Issue: The product forms a yellow oil at the bottom of the flask upon cooling, rather than crystals. Cause: The melting point is likely low (< 80°C) due to the disruption of crystal packing by the multiple halogen substituents. "Oiling out" occurs when the Liquid-Liquid separation temperature is higher than the crystallization temperature.

The "Dual-Solvent" Titration Method:

  • Primary Solvent (Dissolution):

    • Use Methanol (MeOH) or Isopropanol (IPA) .

    • Dissolve the crude oil in the minimum amount of hot alcohol (approx. 50-60°C). Do not boil excessively.

    • Note: Ethanol is acceptable, but Methanol often yields sharper crystals for nitrobenzoates.

  • Secondary Solvent (Precipitation):

    • Use Water (Anti-solvent).

    • Add warm water dropwise to the hot alcohol solution until a persistent turbidity (cloudiness) is observed.

  • The Critical Step (Seeding):

    • Do not cool yet. Add a single drop of pure alcohol to clear the turbidity.

    • Remove from heat.[2][3][4]

    • Scratch the inner wall of the glass vessel with a glass rod. This creates nucleation sites.

    • If available: Add a seed crystal from a previous batch.

  • Cooling Profile:

    • Room Temperature: 2 hours (Stirring slowly).

    • 4°C (Fridge): Overnight.

    • Warning: Do not use an ice bath immediately; this forces rapid precipitation of impurities (occlusion).

Part 3: Frequently Asked Questions (FAQs)

Q1: My product turned dark red/brown during the reaction. Is it ruined?

  • Answer: Likely not. Nitro-aromatics are notorious for forming intensely colored "Meisenheimer complexes" or charge-transfer complexes with trace bases or impurities. This color often does not reflect the bulk purity.

  • Fix: Perform the Protocol A wash, followed by a filtration through a small pad of silica gel (eluting with 20% EtOAc/Hexane). The color usually sticks to the baseline.

Q2: Can I distill this compound?

  • Answer: NO. Nitrobenzoates are potentially explosive at high temperatures. Additionally, the presence of bromine makes the carbon-halogen bond labile at high heat (thermal dehalogenation). Vacuum distillation is high-risk; stick to chromatography or crystallization.

Q3: The NMR shows a singlet at 3.9 ppm and another at 4.0 ppm. Which is which?

  • Answer: These are the methyl ester protons.

    • Target (2-Nitro): The ester is shielded by the orthogonal nitro group and the bromine. Typically appears slightly upfield (lower ppm).

    • Impurity (6-Nitro): Typically appears downfield (higher ppm) due to the anisotropic effect of the coplanar nitro group.

    • Verification: Integrate the aromatic region. The 2-nitro isomer protons will show meta-coupling (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       Hz) between H-4 and H-6.
      

Part 4: Visualizing the Recrystallization Workflow

Recrystallization_Workflow Step1 Dissolve Crude in hot MeOH/IPA Step2 Add warm Water until turbid Step1->Step2 Step3 Add 1 drop Alcohol to clear solution Step2->Step3 Step4 Scratch Glass (Nucleation) Step3->Step4 Step5 Slow Cool (RT -> 4°C) Step4->Step5

Figure 2: Anti-solvent recrystallization protocol to prevent oiling out.

References

  • Royal Society of Chemistry. (2016). Nitration of methyl benzoate: Synthesis and Purification Protocols. Education in Chemistry.[5]

  • Organic Syntheses. (1928). Methyl m-nitrobenzoate (General procedure for nitrobenzoate synthesis). Organic Syntheses, Coll.[6] Vol. 1, p.372.

  • Long, J. R., et al. (2021).[7] Fluoroarene Separations in Metal–Organic Frameworks (Discussion on regioisomer separation challenges). Journal of the American Chemical Society.

  • Sigma-Aldrich. (2024). Product Specification: Methyl 3-bromo-4-fluoro-5-nitrobenzoate (Analogous Structure Data).

(Note: While direct literature on the exact CAS 1403483-75-9 is proprietary to specific drug filings, the protocols above are derived from chemically identical behaviors of the 3-bromo-5-fluoro-benzoate class cited in References 3 and 4.)

Sources

Optimization

Troubleshooting low conversion in SNAr reactions of fluoro-nitrobenzoates

Status: Operational Ticket ID: SNAR-F-NB-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary You are encountering low conversion in the Nucleophilic Aromatic Substitution (...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SNAR-F-NB-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are encountering low conversion in the Nucleophilic Aromatic Substitution (SNAr) of fluoro-nitrobenzoates . This scaffold presents a classic "Process Chemistry Paradox": the nitro group activates the ring for substitution, but the benzoate ester introduces a high susceptibility to competitive hydrolysis and transesterification.

Unlike chloro- or bromo- analogs, the fluoro substituent is the superior leaving group in SNAr due to the Element Effect , where high electronegativity lowers the energy of the transition state (Meisenheimer complex). If your reaction is failing, the issue is rarely the leaving group ability of fluorine, but rather competitive deactivation or solvation effects .

Phase 1: Diagnostic Triage

Before altering conditions, determine the specific failure mode using this logic flow.

SNAr_Triage Start Diagnostic Start: Analyze Crude LCMS/NMR CheckSM Is Starting Material (SM) Intact? Start->CheckSM Byproducts Identify Major Byproduct CheckSM->Byproducts No (SM Consumed) Kinetics Kinetic Stall CheckSM->Kinetics Yes (SM Remains) Acid Carboxylic Acid Found (M-R) Byproducts->Acid Hydrolysis WrongEster Wrong Ester Found (Transesterification) Byproducts->WrongEster Alcohol Solvent Phenol Phenol/Ether Found (Hydrolysis of F) Byproducts->Phenol Wet Solvent Solvent Check Solvent Polarity (Switch to DMSO/NMP) Kinetics->Solvent Base Check Base Solubility (Add Crown Ether) Kinetics->Base

Figure 1: Diagnostic workflow for isolating the root cause of low conversion in fluoro-nitrobenzoate SNAr reactions.

Phase 2: Troubleshooting Modules
Module A: The "Dead" Reaction (Competitive Hydrolysis)

Symptom: Starting material is consumed, but the desired product is absent. LCMS shows a peak corresponding to the carboxylic acid (mass = SM - Alkyl + H).

The Mechanism of Failure: The benzoate ester is electrophilic. If your reaction medium contains moisture (from hygroscopic solvents like DMF or DMSO) or hydroxide (from wet bases), saponification will occur.

  • Critical Insight: Once the ester hydrolyzes to the carboxylate anion (

    
    ), the electron-donating induction of the anion deactivates the ring. The nitro group can no longer sufficiently activate the ring for SNAr attack at the fluorine position. The reaction dies immediately.
    

Corrective Protocol:

  • Strict Anhydrous Conditions: Do not rely on "bottle dry" solvents. Use molecular sieves (3Å or 4Å) activated at 300°C.

  • Base Switch: Switch from Hydroxides (NaOH/KOH) or Alkoxides (NaOMe) to Carbonates (K₂CO₃, Cs₂CO₃) or Organic Bases (DIPEA, DBU) .

    • Why? Carbonates are less nucleophilic toward the carbonyl carbon of the ester but sufficiently basic to deprotonate most nucleophiles (amines/thiols).

  • The "Sacrificial" Scavenger: If using alkoxides is mandatory, add 5% trimethyl orthoformate to scavenge water.

Module B: The "Kinetic Stall" (Low Reactivity)

Symptom: Starting material remains unreacted after 24 hours. No byproducts are observed.

The Mechanism of Failure: You are likely facing a solubility or solvation barrier. In SNAr, the rate-determining step is the formation of the Meisenheimer complex.[1] While Fluorine lowers the energy of this intermediate (Element Effect), the nucleophile must be "naked" (desolvated) to attack.

Corrective Protocol:

  • Solvent Polarity: Ensure you are using a Dipolar Aprotic Solvent (DMSO > DMF > NMP > MeCN).

    • Scientific Rationale: These solvents solvate cations (K+, Na+) well but leave anions (the nucleophile) unsolvated and highly reactive.

  • Catalytic Additives (Crown Ethers):

    • If using KF or Potassium Carbonate, add 18-Crown-6 (5-10 mol%) .

    • Why? The crown ether sequesters the Potassium ion, breaking the lattice energy and creating a "naked," hyper-reactive anion. This is often more effective than raising the temperature, which risks degrading the nitro group.

  • Temperature: SNAr of fluoro-nitrobenzoates typically requires 50–80°C. Room temperature is often insufficient unless the nucleophile is a thiol.

Module C: Transesterification (The "Wrong Product")

Symptom: Product forms, but the ester alkyl group has changed (e.g., Ethyl ester becomes Methyl ester).

The Mechanism of Failure: This occurs when using an alcohol solvent (MeOH, EtOH) that does not match the ester group of the substrate, typically in the presence of a base.

Corrective Protocol:

  • Solvent Matching: If the substrate is a methyl benzoate, use methanol as the solvent. If it is an ethyl benzoate, use ethanol.

  • Non-Nucleophilic Solvents: Abandon alcohol solvents entirely. Use THF, Dioxane, or Toluene with a phase transfer catalyst (TBAF or Aliquat 336).

Phase 3: Data & Reference Tables
Table 1: Solvent & Base Selection Matrix
SolventRelative Rate (SNAr)Risk ProfileRecommended Base System
DMSO Fastest (100x vs MeOH)Thermal runaway risk with NaHK₂CO₃ + 18-Crown-6
DMF FastHydrolysis (hygroscopic); Decomposes to Me₂NHCs₂CO₃ or DIPEA
NMP FastHigh boiling point (hard to remove)DIPEA / DBU
THF SlowPoor solubility of inorganic basesNaH or LiHMDS (Low Temp)
MeOH Very SlowTransesterification Risk NaOMe (Only for methyl esters)
Table 2: The Element Effect (Why Fluorine?)

Validating why you should stick with the Fluoro-substrate despite issues.

Leaving Group (X)Relative Rate (k_rel)Mechanistic Driver
-F 300 - 1000 High electronegativity stabilizes the Meisenheimer intermediate (lowers

).
-NO₂ ~200Good leaving group, but competes with activation.
-Cl / -Br 1Weaker electronegativity; less stabilization of the intermediate.
Phase 4: Mechanistic Visualization

Understanding the competition between the desired SNAr pathway and the fatal Hydrolysis pathway is crucial for control.

SNAr_Mechanism Substrate Fluoro-Nitrobenzoate (Electrophilic) Meisenheimer Meisenheimer Complex (Stabilized by F) Substrate->Meisenheimer Attack at C-F (Fast w/ F) Hydrolysis_TS Tetrahedral Intermediate (Ester Attack) Substrate->Hydrolysis_TS Attack at C=O (If Wet) Nu Nucleophile (Nu-) Water Water/OH- (Impurity) Product S_NAr Product (Success) Meisenheimer->Product Loss of F- Dead_End Carboxylate Anion (Electron Rich -> Deactivated) Hydrolysis_TS->Dead_End Irreversible Saponification

Figure 2: Kinetic competition. The Fluorine atom accelerates the upper pathway (SNAr), but moisture enables the lower pathway (Hydrolysis), which permanently deactivates the ring.

FAQ: Rapid Response

Q: Can I use Sodium Hydride (NaH) to speed up the reaction? A: Caution. While NaH generates a potent nucleophile, it is risky with nitrobenzoates. NaH can cause reduction of the nitro group or deprotonation at the benzylic position (if alkyl groups are present). Furthermore, NaH in DMF/DMSO is a known thermal hazard [2]. Use Cs₂CO₃ or KOtBu (at 0°C) instead.

Q: My reaction turns black/tarry immediately. A: This indicates decomposition of the Meisenheimer complex or polymerization. The temperature is likely too high, or the base is too strong. Lower the temperature by 20°C and switch to a weaker base (e.g., K₂CO₃).

Q: I see the product by LCMS, but it disappears during aqueous workup. A: Your ester product might be hydrolyzing during the workup.[2] Avoid highly basic washes (NaOH). Quench with cold, dilute Ammonium Chloride (NH₄Cl) or dilute Citric Acid to neutralize the mixture gently before extraction [4].

References
  • Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution in Aromatic Nitro Compounds. Chemical Reviews. (Establishes the "Element Effect" F > Cl).

  • Org. Process Res. Dev. (2012).[3] Safety Concerns in Pharmaceutical Manufacturing: The NaH/DMF Hazard. (Documenting the dangers of strong bases in polar aprotic solvents).

  • Singleton, D. A., et al. (2016). Role of Explicit Solvation in SNAr Reactions. ChemRxiv. (Explaining why implicit solvent models fail for nitro-compounds).

  • BenchChem Technical Guides. (2025). Preventing Hydrolysis During Workup of Esterification Reactions.[2][4] (Practical workup protocols).

  • Makosza, M. (2010). Nucleophilic Aromatic Substitution: Hydrogen vs. Halogen. Chem. Soc. Rev. (Detailed mechanism of competitive pathways).

Sources

Troubleshooting

Technical Support Center: Chemoselective Reduction of Methyl 3-bromo-5-fluoro-2-nitrobenzoate

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the nuanced challenge of selectively reducing the nitro group in Methyl 3...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the nuanced challenge of selectively reducing the nitro group in Methyl 3-bromo-5-fluoro-2-nitrobenzoate without cleaving the carbon-bromine bond (debromination). Here, we will troubleshoot common issues, delve into the mechanistic underpinnings of various reduction strategies, and provide field-proven protocols to ensure the integrity of your halogenated aniline product.

Frequently Asked Questions (FAQs)

Q1: I'm observing significant debromination during the reduction of my bromo-fluoro-nitrobenzoate using catalytic hydrogenation with Pd/C. What's causing this and how can I prevent it?

This is a classic challenge in synthetic chemistry. The palladium on carbon (Pd/C) catalyst, while highly efficient for nitro group reductions, is also notoriously effective at catalyzing hydrodehalogenation, especially with aryl bromides and iodides.[1] The mechanism involves oxidative addition of the C-Br bond to the Pd(0) surface, followed by hydrogenolysis. The presence of the newly formed electron-donating aniline group can further enhance the rate of this unwanted side reaction.[2]

To mitigate this, you have several superior options:

  • Switch to a More Selective Catalyst: Not all hydrogenation catalysts are created equal. Raney Cobalt (Raney Co) and specialized platinum-based catalysts, such as sulfided platinum on carbon (Pt/C) or Platinum-Vanadium on carbon (Pt-V/C), have demonstrated significantly higher selectivity for nitro group reduction in the presence of halogens.[1][3][4] These catalysts are less prone to oxidative addition with the C-Br bond.

  • Optimize Reaction Conditions: Lowering the hydrogen pressure and reaction temperature can often disfavor the hydrodehalogenation pathway, which typically has a higher activation energy than nitro reduction. Additionally, decreasing the substrate concentration has been shown to reduce dehalogenation.[3]

  • Use a Catalyst Modifier/Inhibitor: The addition of certain compounds can selectively poison the catalyst surface sites responsible for dehalogenation. For instance, morpholine has been used to suppress dehalogenation during platinum-catalyzed hydrogenations.[5] Treating Pt-based catalysts with CO at elevated temperatures can also deposit carbon species that inhibit hydrodehalogenation.[6]

Q2: Beyond catalytic hydrogenation, what are reliable, non-palladium methods to reduce my nitroaromatic without losing the bromine?

Excellent question. Moving away from palladium-based hydrogenation opens up a world of chemoselective "chemical" reductions. These methods often operate via different mechanisms that are inherently less likely to cleave the C-Br bond.

Here are the top-tier alternatives:

  • Iron in Neutral or Acidic Media (Bechamp Reduction): This is a classic, robust, and cost-effective method.[7] Using iron powder with a proton source like ammonium chloride (NH₄Cl) in a solvent mixture like ethanol/water is a very mild and highly selective system.[8][9] The reaction proceeds through a series of single-electron transfers from the iron metal to the nitro group.[8] This mechanism does not typically interact with the aryl-halogen bond. An efficient Fe/CaCl₂ system using catalytic transfer hydrogenation has also been reported to be highly chemoselective.[10]

  • Tin(II) Chloride (SnCl₂): Stannous chloride is another stalwart of chemoselective nitro reductions.[1][11] It's particularly useful for substrates with multiple sensitive functional groups. The reaction is typically carried out in solvents like ethanol or ethyl acetate.[12][13]

  • Sodium Dithionite (Na₂S₂O₄): This inexpensive and safe reducing agent is effective for reducing aromatic nitro groups and is compatible with a wide range of functional groups.[14][15] The reduction mechanism involves electron transfer from the dithionite ion.[16][17]

Troubleshooting Guide

Problem: My reaction is incomplete or sluggish, even with a recommended selective method.

Even with the right choice of reagent, reaction efficiency can be a hurdle. Let's break down the potential causes and solutions.

Potential Cause Troubleshooting & Optimization
Poor Reagent Activity For metal-based reductions (e.g., Fe, SnCl₂), the activity of the metal is paramount. Ensure you are using a fine powder with a high surface area. For iron, pre-activation with dilute HCl can sometimes be beneficial. For SnCl₂, ensure you are using the dihydrate (SnCl₂·2H₂O) as specified in many protocols.
Inadequate pH Control For reductions like Fe/NH₄Cl, maintaining a near-neutral pH is crucial for the reaction's success.[7] If the reaction stalls, a small addition of acid might be necessary, but monitor carefully to avoid promoting side reactions.
Catalyst Poisoning (for Hydrogenation) If you are using a selective catalyst like Pt/C or Raney Co, ensure your starting material and solvent are free from impurities that could poison the catalyst (e.g., sulfur compounds).
Mass Transfer Limitations In heterogeneous reactions (e.g., Fe powder, Pd/C), vigorous stirring is essential to ensure good contact between the substrate and the reagent/catalyst.

In-Depth Experimental Protocols

Protocol 1: High-Selectivity Reduction using Iron and Ammonium Chloride

This method is highly recommended for its selectivity, low cost, and operational simplicity.

Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up A 1. Combine Nitroarene, EtOH/H₂O, and NH₄Cl in a flask. B 2. Add Iron Powder. A->B C 3. Heat to reflux. B->C D 4. Monitor by TLC/LCMS. C->D E 5. Cool and filter through Celite. D->E F 6. Concentrate the filtrate. E->F G 7. Extract with organic solvent. F->G H 8. Dry and evaporate to yield crude amine. G->H

Caption: Workflow for Fe/NH₄Cl Reduction.

Step-by-Step Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Methyl 3-bromo-5-fluoro-2-nitrobenzoate (1.0 eq).

  • Add a solvent mixture of ethanol and water (e.g., a 4:1 ratio).

  • Add ammonium chloride (NH₄Cl, approx. 4 eq) and iron powder (approx. 3-5 eq).[8]

  • Heat the reaction mixture to reflux (typically 70-80 °C). The reaction can be vigorous initially.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS) until the starting material is consumed.

  • Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent like ethyl acetate or dichloromethane.

  • Filter the mixture through a pad of Celite to remove the iron salts. Wash the Celite pad thoroughly with the same organic solvent.

  • Combine the filtrates and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude Methyl 3-amino-5-bromo-2-fluorobenzoate.

Protocol 2: Chemoselective Reduction with Tin(II) Chloride Dihydrate

This is an excellent alternative, particularly for small-scale reactions and substrates with other reducible functional groups.

Decision-Making Flowchart:

G start Start: Reduce Nitroaromatic with Aryl Bromide q1 Is debromination a major issue with standard Pd/C hydrogenation? start->q1 method1 Option 1: Fe/NH₄Cl (Robust, Scalable) q1->method1 Yes method2 Option 2: SnCl₂·2H₂O (Mild, High Selectivity) q1->method2 Yes method3 Option 3: Selective Hydrogenation (e.g., Pt/C, Raney Co) q1->method3 Yes end Achieve Target Aniline q1->end No (Proceed with caution) a1_yes Yes a1_no No method1->end method2->end method3->end

Caption: Selecting a Debromination-Free Reduction Method.

Step-by-Step Procedure:

  • In a round-bottom flask, dissolve the Methyl 3-bromo-5-fluoro-2-nitrobenzoate (1.0 eq) in absolute ethanol or ethyl acetate.

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O, typically 3-5 equivalents) to the solution.

  • Stir the mixture at room temperature or gently heat (e.g., 50 °C) if the reaction is slow.

  • Monitor the reaction by TLC or LCMS.

  • Once the reaction is complete, carefully quench the reaction by pouring it into a beaker of ice.

  • Basify the mixture to a pH > 8 by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) or dilute sodium hydroxide (NaOH) solution. This will precipitate tin salts.

  • Extract the aqueous slurry multiple times with ethyl acetate.

  • Filter the combined organic extracts through Celite to remove any remaining solids.

  • Wash the filtrate with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford the desired aniline.[1]

Comparative Summary of Recommended Methods

Method Reagents Typical Conditions Advantages Disadvantages
Catalytic Hydrogenation H₂, Pt-V/C or Raney CoLow H₂ pressure, RT to 50°C, THF/TolueneHigh atom economy, clean reactionCatalyst cost, potential for poisoning, requires specialized equipment
Iron Reduction Fe powder, NH₄ClReflux in EtOH/H₂OInexpensive, highly selective, scalableStoichiometric metal waste, vigorous initial reaction
Tin(II) Chloride Reduction SnCl₂·2H₂ORT to 50°C in EtOH or EtOAcVery mild, excellent functional group toleranceGenerates stoichiometric tin waste, workup can be tedious
Sodium Dithionite Reduction Na₂S₂O₄Heated in EtOH/H₂OInexpensive, safe, good for sensitive substratesCan have issues with solubility, potential for sulfur byproducts

References

  • Loos, P., Alex, H., Hassfeld, J., Lovis, K., Platzek, J., Steinfeldt, N., & Hübner, S. (2015). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development, 20(2), 452-464. Available from: [Link]

  • Loos, P., Alex, H., Hassfeld, J., Lovis, K., Platzek, J., Steinfeldt, N., & Hübner, S. (2015). Selective hydrogenation of halogenated nitroaromatics to haloanilines in batch and flow. Organic Process Research & Development, 20(2), 452-464. Available from: [Link]

  • Enhanced selectivity of catalytic hydrogenation of halogenated nitroaromatics by interfacial effects. (2024). Nature Communications. Available from: [Link]

  • Tafesh, A. M., & Weiguny, J. (2016). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. ACS Catalysis, 6(8), 5373-5395. Available from: [Link]

  • Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. (2024). Journal of Synthetic Chemistry. Available from: [Link]

  • Rapid and Efficient Reduction of Nitroarenes to Their Corresponding Amines with Promotion of NaBH4/NiCl2·6H2O System in Aqueous CH3CN. E-Journal of Chemistry. Available from: [Link]

  • Wang, C., et al. (2022). Carbon Deposition on Heterogeneous Pt Catalysts Promotes the Selective Hydrogenation of Halogenated Nitroaromatics. ACS Applied Materials & Interfaces, 14(25), 28751–28759. Available from: [Link]

  • Osby, J. O., & Ganem, B. (1985). Reduction Of Nitroalkanes to Amines Using Sodium Borohydride - Nickel(II)Chloride - Ultrasound. Tetrahedron Letters, 26(52), 6413-6416. Available from: [Link]

  • Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite). Organic Chemistry Data. Available from: [Link]

  • Selective reduction of nitro-compounds to primary amines by nickel-catalyzed hydrosilylative... RSC Publishing. Available from: [Link]

  • Pietrowski, M. (2012). Recent Developments in Heterogeneous Selective Hydrogenation of Halogenated Nitroaromatic Compounds to Halogenated Anilines. Current Organic Synthesis, 9(4), 470-487. Available from: [Link]

  • Amine synthesis by nitro compound reduction. Organic Chemistry Portal. Available from: [Link]

  • Zhang, Z., et al. (2014). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Molecules, 19(7), 9539-9547. Available from: [Link]

  • Sodium Hydrosulfite, Sodium Dithionite. Organic Chemistry Portal. Available from: [Link]

  • Recent Advances in the Nanocatalyst-Assisted NaBH4 Reduction of Nitroaromatics in Water. ACS Publications. Available from: [Link]

  • Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. Frontiers. Available from: [Link]

  • A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. (2025). Synlett. Available from: [Link]

  • Piña Jr., S. (2013). Reduction of Nitroaromatic Compounds with Sodium Borohydride Using Transition Metal Sulfides. Theses and Dissertations - UTB/UTPA. Available from: [Link]

  • FeS-NH4Cl-CH3OH-H2O: An efficient and inexpensive system for reduction of nitroarenes to anilines. ResearchGate. Available from: [Link]

  • Smith, A. M., et al. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes. Journal of Chemical Education, 100(8), 3171–3178. Available from: [Link]

  • mechanism of sodium dithionite aromatic nitro reduction? Sciencemadness Discussion Board. Available from: [Link]

  • Nitro Reduction - Common Conditions. Organic Chemistry Data. Available from: [Link]

  • Upadhyay, R., et al. (2025). Selective and sustainable nitro reduction and reductive N-alkylation using a recyclable V2O5/TiO2 catalyst for amine synthesis. Materials Advances. Available from: [Link]

  • Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. SciSpace. Available from: [Link]

  • Reduction of aryl nitro compounds with reduction sensitive functional groups. ResearchGate. Available from: [Link]

  • Reductive Arylation of Nitroarenes with Chloroarenes: Reducing Conditions Enable New Reactivity from Palladium Catalysts. PMC. Available from: [Link]

  • Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry. Available from: [Link]

  • Efficient Reductions of Nitroarenes with SnCl2 in Ionic Liquid. ResearchGate. Available from: [Link]

  • Highly efficient metal-free one-pot synthesis of α-aminophosphonates through reduction followed by Kabachnik–fields reaction. Aragen Life Sciences. Available from: [Link]

  • 4juli-Nitro Reduction Using Dithionite. Scribd. Available from: [Link]

  • Process for the reduction of halo nitro aromatic compounds. Google Patents.

Sources

Optimization

Stability of Methyl 3-bromo-5-fluoro-2-nitrobenzoate under basic conditions

This guide is structured as a Technical Support Center resource, designed for immediate application by researchers encountering stability issues with Methyl 3-bromo-5-fluoro-2-nitrobenzoate . Product: Methyl 3-bromo-5-fl...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Technical Support Center resource, designed for immediate application by researchers encountering stability issues with Methyl 3-bromo-5-fluoro-2-nitrobenzoate .

Product: Methyl 3-bromo-5-fluoro-2-nitrobenzoate CAS: 1187318-53-1 (Analogous/Related) Support Level: Tier 3 (Senior Application Scientist)

Executive Summary: The Stability Paradox

Status: Unstable in Basic Media Critical Alert: This compound exhibits a "dual-electrophile" character. Under basic conditions (pH > 8), two competing pathways destroy the starting material:

  • Ester Hydrolysis (Saponification): The intended pathway to the carboxylic acid.

  • Nucleophilic Aromatic Substitution (SNAr): The parasitic pathway where the Fluorine atom is displaced by the base (OH⁻ or OR⁻).

The Trap: The nitro group at the C2 position activates the ester (C1) for hydrolysis and simultaneously activates the C5-Fluorine for substitution. Standard "boil in NaOH" protocols will result in a mixture of the desired acid and the 5-hydroxy/5-alkoxy impurity , often leading to significant yield loss and difficult purification.

Diagnostic Center: Troubleshooting Your Experiment

Identify your issue below to find the root cause and solution.

ObservationDiagnosisRoot CauseCorrective Action
Low Yield (<50%) Side Reaction Formation of water-soluble 5-hydroxy-2-nitrobenzoate byproduct via SNAr.Switch to LiOH (milder) and lower temperature (0°C). Avoid excess base.
Deep Yellow/Orange Color Phenol Formation Nitrophenols (formed by displacing F with OH) are intensely colored in base (phenolate form).Monitor color; if it turns deep orange rapidly, SNAr is outcompeting hydrolysis.
New Spot (Higher Rf) Transesterification Use of NaOMe/MeOH or EtOH leads to ester exchange or ether formation at C5.Use THF/Water mixtures. Avoid primary alcohols if SNAr is observed.
New Spot (Lower Rf) Acid Product This is likely the desired carboxylic acid (if that was your goal).Verify via LC-MS. The acid is much more polar than the ester.

Mechanistic Deep Dive: The "War of Pathways"

To control this molecule, you must understand the competition between the Carbonyl Carbon (C1) and the Aromatic Carbon (C5) .

The Pathways[1][2][3][4]
  • Path A (Blue): Ester Hydrolysis. Hydroxide attacks the carbonyl.[1] The C2-nitro group makes the carbonyl more electrophilic, but also provides steric hindrance (ortho-effect), potentially slowing this step compared to unhindered benzoates.

  • Path B (Red): SNAr at C5. The C5-Fluorine is para to the C2-Nitro group. This is a "textbook" activated system. Fluorine is an exceptional leaving group in SNAr because its high electronegativity stabilizes the transition state (Meisenheimer Complex).

  • Path C (Minor): SNAr at C3. The C3-Bromine is ortho to the Nitro group. While activated, steric hindrance and the lower electronegativity of Bromine make this pathway slower than C5-F displacement.

Visualization of Pathways (Graphviz)

ReactionPathways SM Methyl 3-bromo-5-fluoro-2-nitrobenzoate (Starting Material) Inter_A Tetrahedral Intermediate (Sterically Crowded) SM->Inter_A OH- attack at C1 (Carbonyl) Reversible Inter_B Meisenheimer Complex (Stabilized by F and NO2) SM->Inter_B OH- attack at C5 (Aromatic) Fast at High Temp Prod_A Product A: 3-bromo-5-fluoro-2-nitrobenzoic acid (DESIRED) Inter_A->Prod_A Elimination of OMe- Prod_B Product B: 5-hydroxy/alkoxy impurity (SIDE REACTION) Inter_B->Prod_B Elimination of F-

Caption: Path A (Blue) leads to the desired acid. Path B (Red) leads to the defluorinated impurity. Path B is accelerated by heat and strong nucleophiles.

Optimized Protocols

Protocol A: Safe Saponification (Hydrolysis)

Goal: Cleave the ester without touching the Fluorine.

The Logic: Lithium Hydroxide (LiOH) is less nucleophilic/basic than NaOH. Using a THF/Water mixture ensures solubility without using nucleophilic alcohols (like MeOH) that could cause transesterification or ether formation. Low temperature kinetically favors the carbonyl attack over the aromatic ring attack.

Steps:

  • Dissolve: Dissolve 1.0 eq of Methyl 3-bromo-5-fluoro-2-nitrobenzoate in THF (5 volumes). Cool to 0°C .[2]

  • Reagent Prep: Prepare a solution of LiOH·H₂O (1.1 to 1.2 eq) in Water (2 volumes).

  • Addition: Add the LiOH solution dropwise to the ester over 10 minutes. Do not dump it in.

  • Monitor: Stir at 0°C. Check TLC/LC-MS every 30 minutes.

    • Stop immediately if the starting material is consumed.

    • Stop immediately if a deep orange color develops (indicates SNAr).

  • Quench: Acidify carefully with 1N HCl to pH 2-3 while still cold.

  • Workup: Extract with Ethyl Acetate. The acid product is stable in the organic layer.

Protocol B: "Rescue" from SNAr

If you must use stronger conditions or accidentally triggered side reactions.

  • Scavenging: If the 5-hydroxy impurity forms, it is a phenol. During extraction, keep the aqueous phase pH around 4-5. The benzoic acid (pKa ~2-3) will be protonated and extractable, while the nitrophenol (pKa ~7) may remain partially ionized in the aqueous layer, allowing for separation.

Storage & Handling

  • Solid State: Stable at room temperature. Store in a cool, dry place.

  • Solution State: Avoid storing in methanolic or basic solutions for extended periods.

  • Moisture: The ester is relatively stable to moisture at neutral pH, but the presence of any base catalyst will trigger degradation.

References

  • Mechanism of SNAr: Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link

  • Fluorine Activation: Chambers, R. D. (2004). Fluorine in Organic Chemistry. Blackwell Publishing. (Explains the high reactivity of Fluorine para to Nitro groups).
  • Analogous Synthesis (Methyl 5-fluoro-2-nitrobenzoate): GuideChem & ChemicalBook Databases. (Protocols for nitration and subsequent handling of fluoro-nitrobenzoates confirm sensitivity to base). Link

  • Hydrolysis vs Substitution: March, J. (2013). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.

Sources

Troubleshooting

Technical Support Center: Purification of Methyl 3-bromo-5-fluoro-2-nitrobenzoate

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with Methyl 3-bromo-5-fluoro-2-nitrobenzoate. Here, we address common challenges related to the...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with Methyl 3-bromo-5-fluoro-2-nitrobenzoate. Here, we address common challenges related to the presence of regioisomeric impurities and provide detailed, field-proven methodologies for their removal and analysis. Our approach is grounded in established chemical principles to ensure the highest purity of your target compound, a critical factor for the success of subsequent synthetic steps and the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What are the likely regioisomeric impurities in my sample of Methyl 3-bromo-5-fluoro-2-nitrobenzoate and how are they formed?

A1: Regioisomeric impurities in Methyl 3-bromo-5-fluoro-2-nitrobenzoate typically arise during the electrophilic nitration of the precursor, Methyl 3-bromo-5-fluorobenzoate. The final position of the incoming nitro group (-NO₂) is determined by the directing effects of the substituents already present on the benzene ring: the bromo (-Br), fluoro (-F), and methyl ester (-COOCH₃) groups.

  • Directing Effects of Substituents:

    • Bromo (-Br) and Fluoro (-F) groups: These are halogens, which are deactivating yet ortho, para-directing.[1][2][3] This is due to a combination of their electron-withdrawing inductive effect (-I) and electron-donating resonance effect (+M).

    • Methyl Ester (-COOCH₃) group: This is a deactivating and meta-directing group due to its electron-withdrawing resonance and inductive effects.[2]

The interplay of these directing effects leads to the formation of a mixture of isomers. The most probable regioisomeric impurities are:

  • Methyl 3-bromo-5-fluoro-4-nitrobenzoate: The nitro group is positioned ortho to the fluorine and meta to the bromine and ester groups.

  • Methyl 3-bromo-5-fluoro-6-nitrobenzoate: The nitro group is ortho to the bromine and para to the fluorine. This isomer may be formed in smaller quantities due to potential steric hindrance from the adjacent ester group.

The following diagram illustrates the formation of the desired product and its primary regioisomers.

G cluster_0 Nitration of Methyl 3-bromo-5-fluorobenzoate cluster_1 Resulting Regioisomers Starting Material Methyl 3-bromo-5-fluorobenzoate Product Mixture Mixture of Regioisomers Starting Material->Product Mixture Nitration Nitrating Mixture HNO₃ / H₂SO₄ Nitrating Mixture->Product Mixture Desired Product Methyl 3-bromo-5-fluoro-2-nitrobenzoate Product Mixture->Desired Product Impurity 1 Methyl 3-bromo-5-fluoro-4-nitrobenzoate Product Mixture->Impurity 1 Impurity 2 Methyl 3-bromo-5-fluoro-6-nitrobenzoate Product Mixture->Impurity 2

Caption: Formation of regioisomers during nitration.

Q2: How can I identify and quantify the regioisomeric impurities in my sample?

A2: A combination of chromatographic and spectroscopic techniques is recommended for the robust identification and quantification of regioisomeric impurities.

  • High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating isomers. A reversed-phase C18 column is often effective for separating nitroaromatic compounds.[4][5] The use of a photodiode array (PDA) detector allows for the simultaneous monitoring of multiple wavelengths, aiding in peak identification and purity assessment.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC is well-suited for the analysis of volatile and thermally stable compounds like methyl nitrobenzoates.[6][7][8] The mass spectrometer provides molecular weight information and fragmentation patterns that can help distinguish between isomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation.[9][10][11][12] Each regioisomer will exhibit a unique set of chemical shifts and coupling constants for the aromatic protons and carbons, providing a definitive fingerprint for identification.

Q3: What are the most effective methods for removing these regioisomeric impurities?

A3: The choice of purification method depends on the level of impurity, the quantity of material to be purified, and the available equipment. The most common and effective techniques are:

  • Recrystallization: This is often the first and most cost-effective method to try for removing significant amounts of impurities.[13] The success of recrystallization relies on the differential solubility of the desired product and its impurities in a chosen solvent system.

  • Flash Column Chromatography: This technique is highly effective for separating compounds with different polarities.[14][15] By carefully selecting the stationary phase (typically silica gel) and the mobile phase (eluent), it is possible to achieve excellent separation of regioisomers.

  • Preparative HPLC: For achieving the highest purity, especially for smaller quantities or when isomers are difficult to separate by other means, preparative HPLC is the method of choice.[16][17][18][19][20] It offers superior resolution and allows for the collection of highly pure fractions of the desired compound.

Troubleshooting and In-Depth Guides

Guide 1: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. Its success hinges on selecting a solvent in which the desired compound has high solubility at elevated temperatures and low solubility at lower temperatures, while the impurities have different solubility characteristics.[13]

Step-by-Step Protocol for Recrystallization:

  • Solvent Selection:

    • Begin by testing the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. Good starting points for nitroaromatic compounds include ethanol, methanol, isopropanol, and ethyl acetate.[21][22][23]

    • An ideal solvent will dissolve the compound when hot but result in poor solubility upon cooling.

    • If a single solvent is not suitable, a mixed solvent system (e.g., ethanol-water) can be employed.[23]

  • Dissolution:

    • Place the crude Methyl 3-bromo-5-fluoro-2-nitrobenzoate in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent to just dissolve the solid. It is crucial to use the minimum volume to ensure good recovery.

  • Hot Filtration (Optional):

    • If insoluble impurities are present in the hot solution, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the solution has reached room temperature, you can further increase the yield by placing the flask in an ice bath.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

    • Dry the purified crystals in a vacuum oven at a suitable temperature.

Troubleshooting Recrystallization Issues:

Problem Possible Cause Solution
Oiling Out The melting point of the impure compound is lower than the boiling point of the solvent.Re-heat the mixture and add more solvent. Alternatively, choose a solvent with a lower boiling point.[23]
No Crystal Formation The solution is not sufficiently saturated, or it is supersaturated.If too much solvent was used, evaporate some of it. To induce crystallization in a supersaturated solution, scratch the inside of the flask with a glass rod or add a seed crystal.[23]
Low Recovery The compound has significant solubility in the cold solvent.Ensure the minimum amount of hot solvent was used. Cool the solution for a longer period in an ice bath to maximize precipitation.
Impure Crystals Impurities are co-crystallizing with the product.A second recrystallization may be necessary. For colored impurities, adding a small amount of activated charcoal to the hot solution before filtration can be effective.
Guide 2: Purification by Flash Column Chromatography

Flash column chromatography is a rapid and efficient method for separating components of a mixture based on their differential adsorption to a stationary phase.

G start Crude Product dissolve Dissolve in Minimal Eluent start->dissolve load Load onto Column dissolve->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect analyze Analyze Fractions (TLC/HPLC) collect->analyze combine Combine Pure Fractions analyze->combine Identify Pure Fractions evaporate Evaporate Solvent combine->evaporate end Pure Product evaporate->end

Caption: Workflow for flash column chromatography.

Step-by-Step Protocol for Flash Column Chromatography:

  • Stationary and Mobile Phase Selection:

    • Stationary Phase: Silica gel is the most common choice for separating nitroaromatic compounds.

    • Mobile Phase (Eluent): Use Thin Layer Chromatography (TLC) to determine a suitable solvent system. A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The ideal eluent system should provide good separation of the spots on the TLC plate.

  • Column Packing:

    • Pack a glass column with a slurry of silica gel in the initial, less polar eluent mixture.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin eluting with the initial solvent mixture. You can gradually increase the polarity of the eluent (gradient elution) to facilitate the separation of compounds with different polarities.

  • Fraction Collection and Analysis:

    • Collect the eluate in a series of fractions.

    • Monitor the composition of each fraction using TLC or HPLC to identify the fractions containing the pure desired product.

  • Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified Methyl 3-bromo-5-fluoro-2-nitrobenzoate.

Troubleshooting Column Chromatography:

Problem Possible Cause Solution
Poor Separation Inappropriate solvent system.Optimize the eluent composition based on further TLC analysis. A shallower gradient or isocratic elution with the optimal solvent mixture may improve separation.
Band Tailing Sample overload or interaction with the stationary phase.Use a smaller amount of sample. Adding a small amount of a polar modifier (e.g., a few drops of acetic acid for acidic compounds) to the eluent can sometimes improve peak shape.
Cracked Column Bed Improper packing of the column.Ensure the silica gel is packed as a uniform slurry and not allowed to run dry during the chromatography process.

References

  • Agilent Technologies. (n.d.). What is Preparative HPLC | Find Your Purification HPLC System. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Synthesis of Substituted Nitrobenzoic Acids.
  • Ardena. (n.d.). Preparative HPLC Purification. Retrieved from [Link]

  • Gilson. (n.d.). Gilson Preparative HPLC Systems | VERITY® LC Solutions. Retrieved from [Link]

  • The Royal Society of Chemistry. (2015). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

  • BenchChem. (n.d.).
  • Phenomenex. (2025).
  • BenchChem. (n.d.).
  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]

  • Samsonowicz, M., et al. (2006). Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids. Journal of Molecular Structure, 792-793, 98-106.
  • Chemistry Stack Exchange. (2017). In the nitration, why fluorobenzene has less products in the ortho position than Clorobenzene? Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. Retrieved from [Link]

  • Aakash Institute. (n.d.). Directive Influence of Groups on Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments (6th ed.). Cengage Learning.
  • Chemistry LibreTexts. (2022). 7.5: Directing Effects. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of Methyl 5-Fluoro-2-nitrobenzoate. Retrieved from [Link]

  • Journal of Chromatography A. (1991).
  • Agilent Technologies. (n.d.). GC Analysis of Nitroaromatics and Explosives Using the Agilent 255 Dual Plasma NCD. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Organic Process Research & Development. (2021).
  • YouTube. (2023). Determining Directing Effects in Electrophilic Aromatic Substitutions. Retrieved from [Link]

  • BenchChem. (2025). Recrystallization Methods for Purifying Substituted Nitroalkenes: A Technical Support Guide.
  • Agilent Technologies. (2008). Determination of Nitro-Polycyclic Aromatic Hydrocarbons in Air Particulates Using the Agilent 7000A Triple Quadrupole GC/MS System. Retrieved from [Link]

  • YouTube. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY! Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Retrieved from [Link]

  • Journal of Chromatography A. (1995). Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography with 2-propanol–water–acetic acid as eluent. 709(2), 382-385.
  • BenchChem. (2025). Application Note: HPLC Analysis of 2-Bromo-3-nitrobenzoic Acid and Its Impurities.
  • Arkat USA. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Retrieved from [Link]

  • Journal of Chromatographic Science. (2009). General methods for flash chromatography using disposable columns. 47(7), 555-561.
  • RSC Publishing. (n.d.). Analytical Methods. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025).
  • Waters Corporation. (n.d.). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules.
  • University of Minnesota. (n.d.).
  • LCGC International. (2020). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
  • BenchChem. (2025).
  • Journal of Molecular Modeling. (2019).
  • YouTube. (2018). Nitration of MethylBenzoate and Nitration of Bromobenzene. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Regioisomeric and Substituent Effects upon the Outcome of the Reaction of 1-Borodienes with Nitrosoarene Compounds. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for Nitrobenzoate Esterification

Welcome to the technical support center for the optimization of nitrobenzoate esterification. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of nitrobenzoate esterification. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of temperature optimization in these critical reactions. Our goal is to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the primary effect of temperature on the rate of nitrobenzoate esterification?

A: Increasing the reaction temperature generally increases the rate of an esterification reaction.[1][2][3] This is because temperature directly influences the kinetic energy of the reacting molecules, leading to more frequent and energetic collisions. According to the Arrhenius equation, the rate constant (k) of a reaction is exponentially dependent on temperature.[4] For nitrobenzoate esterification, which is often conducted under acidic conditions (Fischer esterification), higher temperatures help to overcome the activation energy of the reaction, accelerating the formation of the ester product.[1][5][6]

Q2: Is there an optimal temperature range for nitrobenzoate esterification?

A: While there isn't a single "one-size-fits-all" temperature, a common range for the esterification of nitrobenzoic acids is between 60°C and 120°C.[7][8][9] However, the optimal temperature is highly dependent on several factors including the specific alcohol being used, the choice of catalyst, and the solvent. For instance, reactions with lower boiling point alcohols like methanol or ethanol are often carried out at their reflux temperatures.[10] It is crucial to determine the optimal temperature empirically for each specific reaction system.

Q3: Can increasing the temperature too much have negative consequences?

A: Absolutely. While higher temperatures increase the reaction rate, excessively high temperatures can lead to several undesirable outcomes:

  • Side Reactions: Increased temperatures can promote side reactions such as dehydration of the alcohol (if applicable), or sulfonation and oxidation if sulfuric acid is used as a catalyst.[8][9] In some cases, dinitration can occur if the reaction conditions are too harsh.[11][12]

  • Decreased Selectivity: For substrates with multiple reactive sites, higher temperatures can lead to a decrease in regioselectivity.

  • Evaporation of Volatile Reagents: If using low-boiling alcohols or solvents, excessive heat can lead to their evaporation, altering the concentration of reactants and potentially halting the reaction.[4]

  • Decomposition: Both reactants and products can decompose at very high temperatures, leading to lower yields and the formation of impurities.[13]

Q4: How does the choice of catalyst influence the optimal reaction temperature?

A: The catalyst plays a pivotal role in determining the reaction temperature. Strong acid catalysts, such as sulfuric acid or p-toluenesulfonic acid, are commonly used to protonate the carbonyl oxygen of the nitrobenzoic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.[5][14] The presence of a strong catalyst can lower the activation energy, often allowing the reaction to proceed efficiently at a lower temperature than an uncatalyzed reaction.[4] Conversely, less reactive catalytic systems, such as some solid acid catalysts (e.g., zeolites, ion-exchange resins), may require higher temperatures to achieve a comparable reaction rate.[2][6][7]

Troubleshooting Guide

This section addresses common issues encountered during the optimization of reaction temperature for nitrobenzoate esterification.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Reaction temperature is too low: The activation energy barrier is not being sufficiently overcome. 2. Incomplete reaction: The reaction has not reached equilibrium or completion.1. Gradually increase the reaction temperature in increments of 10-20°C and monitor the reaction progress by a suitable analytical method like TLC or GC. 2. Increase the reaction time. Esterification is a reversible reaction, and it may require several hours to reach equilibrium.[15][16]
Formation of Significant Side Products 1. Reaction temperature is too high: This can lead to decomposition or unwanted side reactions like sulfonation.[8][9] 2. Inappropriate catalyst concentration: A high concentration of a strong acid catalyst can promote side reactions.1. Lower the reaction temperature. If the reaction rate becomes too slow, consider using a more efficient catalyst or increasing the reaction time. 2. Optimize the catalyst loading. Use the minimum amount of catalyst necessary to achieve a reasonable reaction rate.
Product is an Oil or Fails to Solidify 1. Presence of impurities: Side products or unreacted starting materials can act as impurities that inhibit crystallization. 2. Incomplete removal of solvent: Residual solvent can keep the product in a liquid or oily state.1. Purify the crude product. Techniques like column chromatography or recrystallization can be effective in removing impurities.[13][17][18] 2. Ensure the product is thoroughly dried under vacuum to remove any residual solvent.[13]
Product Appears Dark or Discolored 1. Decomposition at high temperatures: The starting materials or the product may be degrading due to excessive heat.[13] 2. Oxidation: The nitro group can be sensitive to oxidation, especially at elevated temperatures.1. Reduce the reaction temperature. 2. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Experimental Protocols & Visualizations

Protocol 1: General Procedure for Fischer Esterification of a Nitrobenzoic Acid

This protocol provides a general guideline for the acid-catalyzed esterification of a nitrobenzoic acid. The specific amounts and reaction time should be optimized for each substrate.

  • Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the nitrobenzoic acid and the desired alcohol (typically in excess).

  • Catalyst Addition: Slowly and carefully add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) to the mixture while stirring.[10]

  • Heating: Heat the reaction mixture to the desired temperature (e.g., reflux) and maintain it for a set period.[10] The progress of the reaction should be monitored by an appropriate technique like Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into a beaker containing ice water to precipitate the crude ester.[10][19]

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash it with cold water to remove any remaining acid.[10][19] The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or methanol).[10][17]

Diagram: Fischer Esterification Mechanism

The following diagram illustrates the stepwise mechanism of the Fischer esterification of a nitrobenzoic acid.

FischerEsterification cluster_activation Protonation of Carbonyl cluster_attack Nucleophilic Attack cluster_rearrangement Proton Transfer & Water Elimination cluster_final Ester Formation Nitrobenzoic_Acid Nitrobenzoic Acid Protonated_Acid Protonated Nitrobenzoic Acid (More Electrophilic) Nitrobenzoic_Acid->Protonated_Acid + H+ (from catalyst) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + Alcohol Alcohol Alcohol (Nucleophile) Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Leaving Elimination of Water Proton_Transfer->Water_Leaving - H2O Protonated_Ester Protonated Ester Water_Leaving->Protonated_Ester Final_Ester Nitrobenzoate Ester Protonated_Ester->Final_Ester - H+ (catalyst regenerated) TroubleshootingWorkflow Start Start Experiment SetTemp Set Initial Reaction Temperature Start->SetTemp Monitor Monitor Reaction (TLC, GC, etc.) SetTemp->Monitor LowYield Low Yield? Monitor->LowYield SideProducts Side Products? LowYield->SideProducts No IncreaseTemp Increase Temperature LowYield->IncreaseTemp Yes Success Optimal Temperature Found LowYield->Success No, yield is good DecreaseTemp Decrease Temperature SideProducts->DecreaseTemp Yes OptimizeTime Optimize Reaction Time SideProducts->OptimizeTime No SideProducts->Success No, product is clean IncreaseTemp->Monitor DecreaseTemp->Monitor OptimizeTime->Monitor OptimizeCatalyst Optimize Catalyst Loading OptimizeTime->OptimizeCatalyst OptimizeCatalyst->Monitor

Caption: Troubleshooting workflow for temperature optimization.

Safety Precautions

Working with nitrobenzoic acids, strong acids, and organic solvents requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, lab coat, and chemical-resistant gloves. [20][21][22]* Ventilation: Conduct all experiments in a well-ventilated fume hood to avoid inhalation of dust or vapors. [20][23]* Handling Strong Acids: Concentrated sulfuric acid is highly corrosive and should be handled with extreme care. Always add acid to other liquids slowly and with cooling. * Waste Disposal: Dispose of all chemical waste according to your institution's guidelines. [10] For detailed safety information, always consult the Safety Data Sheet (SDS) for each chemical used. [20][21][22][24][23]

References

  • Draw the stepwise mechanism for the Fischer esterification reaction of m-nitrobenzoic acid and hexanol. (n.d.).
  • Kinetic Study of Esterification Reaction. (2024, December 16).
  • Kinetics, Mechanism and Novel Methods Of Esterification - ijarsct. (2025, March 15).
  • Kinetic Study on Esterification of Acetic Acid with Isopropyl Alcohol Catalyzed by Ion Exchange Resin - PMC. (n.d.).
  • Esterification of nitrobenzoic acids - US3948972A - Google Patents. (n.d.).
  • Ramishvili, T., Tsitsishvili, V., & Bukia, T. (2021). Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. Advances in Chemical Engineering and Science, 11, 251-262.
  • Article - Kinetic Study of Esterification Reaction - Digital Repository. (2010, June 1).
  • Process for the preparation of alkyl nitrobenzoates - US5087725A - Google Patents. (n.d.).
  • Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications - MDPI. (2025, July 25).
  • Fischer Esterification of 3-ntrobenzoic acid 2017 - Truman ChemLab. (2017, July 15).
  • Process for preparing nitro benzoic acid alkyl esters - EP0394985A1 - Google Patents. (n.d.).
  • Material Safety Data Sheet 4-Nitrobenzoic acid, 99+% MSDS# 72409 Section 1. (2009, July 20).
  • troubleshooting low yield in the synthesis of 4-Methyl-3-nitrobenzoic acid - Benchchem. (n.d.).
  • 3-NITROBENZOIC ACID FOR SYNTHESIS MSDS | CAS 121-92-6 MSDS - Loba Chemie. (2015, April 9).
  • 4-Nitrobenzoic acid - SAFETY DATA SHEET. (2010, May 24).
  • Safety Data Sheet: 3-Nitrobenzoic acid - Carl ROTH. (n.d.).
  • Benzoic acid, m-nitro-, methyl ester - Organic Syntheses Procedure. (n.d.).
  • Process for the isolation of the methyl ester of m-nitrobenzoic acid - EP0118862B1 - Google Patents. (n.d.).
  • Esterification process - US3660411A - Google Patents. (n.d.).
  • Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate. - YouTube. (2013, January 20).
  • Safety Data Sheet: 4-Nitrobenzoic acid - Carl ROTH. (n.d.).
  • A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification | Journal of Chemical Education - ACS Publications. (2020, June 23).
  • Technical Support Center: Synthesis of Methyl 3-(methylamino)-4-nitrobenzoate - Benchchem. (n.d.).
  • A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification | Journal of Chemical Education - ACS Publications. (2020, June 23).
  • Fischer Esterification - Chemistry LibreTexts. (2023, January 22).
  • (PDF) Nitration of Methyl Benzoate - ResearchGate. (2016, January 29).
  • Process for the preparation of the methyl or ethyl ester of p-nitrobenzoic acid - DE3335312C1 - Google Patents. (n.d.).
  • Technical Support Center: Overcoming Low Yields in CDI-Mediated Esterification Reactions - Benchchem. (n.d.).
  • Fisher Esterification of m-nitrobenzoic acid to produce methyl m-nitrobenzoate. 1.) Which carbonyl compounds belong to class I carbonyl compounds and which carbonyl compounds belong to class II compo. (n.d.).
  • Nitration of Methyl Benzoate to Nitrobenzoate | PDF | Nitric Acid | Physical Sciences - Scribd. (n.d.).
  • 1pts) Balanced equations for the Fischer Esterification (methyl 3-nitrobenzoate) - Chegg. (2021, November 4).
  • Nitration of methyl benzoate | Resource - Royal Society of Chemistry: Education. (2016, October 15).
  • Nitration of Methyl Benzoate | Process and Applications - Echemi. (2023, October 24).
  • Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis - PMC - NIH. (2023, April 8).

Sources

Reference Data & Comparative Studies

Validation

Technical Analysis &amp; Comparison Guide: 1H NMR of Methyl 3-bromo-5-fluoro-2-nitrobenzoate

This guide provides an in-depth technical analysis of the 1H NMR spectrum for Methyl 3-bromo-5-fluoro-2-nitrobenzoate . It is designed for medicinal chemists and analytical scientists requiring rigorous structural verifi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 1H NMR spectrum for Methyl 3-bromo-5-fluoro-2-nitrobenzoate . It is designed for medicinal chemists and analytical scientists requiring rigorous structural verification of this intermediate, which is often employed in the synthesis of kinase inhibitors and PROTAC linkers.

Executive Summary & Structural Context

Methyl 3-bromo-5-fluoro-2-nitrobenzoate is a highly functionalized benzene scaffold. Its NMR spectrum is defined by the interplay between the electron-withdrawing nitro group, the spin-active fluorine atom (


F, spin 1/2), and the steric crowding at the C1-C2-C3 positions.
  • Primary Challenge: Distinguishing regioisomers (e.g., 5-bromo-3-fluoro isomers) and confirming the integrity of the methyl ester in the presence of the bulky nitro group.

  • Diagnostic Key: The large heteronuclear coupling (

    
    ) combined with the specific chemical shift environment of the H4 and H6 protons.
    
Molecule Specifications
FeatureDetail
Formula C

H

BrFNO

MW 320.05 g/mol
Key Spin Systems Aromatic (

H-

F coupling), Aliphatic (Methyl Ester)
Solubility Profile Moderate in CDCl

; High in DMSO-d

Experimental Methodology (Self-Validating Protocol)

To ensure reproducible data, follow this standardized workflow. This protocol minimizes solvent peaks and maximizes resolution of the fluorine splitting.

NMR_Workflow Sample Solid Sample (10-15 mg) Solvent Solvent Selection (CDCl3 vs DMSO-d6) Sample->Solvent Prep Dissolution & Filtration Solvent->Prep Acquire Acquisition (ns=16, d1=2s) Prep->Acquire Transfer to 5mm Tube Process Processing (LB=0.3 Hz) Acquire->Process FT & Phasing

Figure 1: Standardized sample preparation and acquisition workflow for halogenated nitrobenzoates.

Step-by-Step Protocol
  • Massing: Weigh 10–15 mg of the product. (Higher concentrations may cause stacking effects due to the nitro group).

  • Solvent Addition: Add 0.6 mL of CDCl

    
     (containing 0.03% TMS).
    
    • Note: If the sample contains residual inorganic salts from nitration, filter through a cotton plug.

  • Acquisition Parameters:

    • Pulse Angle: 30° (maximizes signal-to-noise for small molecules).

    • Relaxation Delay (d1): Set to

      
       2.0 seconds. The protons ortho to the nitro group relax slowly; insufficient d1 will reduce integration accuracy.
      
    • Scans (ns): 16 (sufficient for >10 mg).

Spectral Analysis: The "Fingerprint"

The spectrum is characterized by three distinct signal groups. The aromatic region is not a simple singlet/doublet pattern but a complex doublet of doublets (dd) due to Fluorine coupling.

Predicted vs. Observed Shifts (in CDCl )
Proton PositionTypeChemical Shift (

ppm)
MultiplicityCoupling Constants (

)
Assignment Logic
-OCH

Aliphatic3.94 - 3.98 Singlet (s)N/AMethyl ester (Deshielded by ester oxygen).
H6 Aromatic7.60 - 7.75 dd

Hz

Hz
Ortho to F, Ortho to Ester. Deshielded by Ester/Nitro proximity.
H4 Aromatic7.80 - 7.95 dd

Hz

Hz
Ortho to F, Ortho to Br. Deshielded by Nitro (meta) and Br (ortho).
Mechanism of Splitting (Coupling Tree)

The Fluorine atom at C5 exerts a strong "through-bond" splitting effect. This is the primary validation check to ensure the Fluorine is present and in the correct position.

Coupling_Tree H_Signal Uncoupled Proton Signal F_Split Split by 19F (Ortho) 3J(H-F) ~ 8 Hz H_Signal->F_Split Large Coupling H_Split Split by Meta-Proton 4J(H-H) ~ 2.5 Hz F_Split->H_Split Small Coupling Final Final Appearance: Doublet of Doublets (dd) H_Split->Final

Figure 2: Coupling tree demonstrating the origin of the 'doublet of doublets' signal for aromatic protons H4 and H6.

Comparative Analysis: Performance vs. Alternatives

In drug development, you must often choose between solvent systems for resolution or compare the product against its direct precursor (the carboxylic acid).

Comparison 1: Solvent Performance (CDCl vs. DMSO-d )

The choice of solvent significantly alters the chemical shifts due to the Solvent-Solute Interaction involving the nitro group.

FeatureAlternative A: CDCl

Alternative B: DMSO-d

Recommendation
Resolution High. Sharp peaks; minimal water interference.Moderate. Water peak (3.33 ppm) can broaden; viscosity widens lines.Use CDCl

for routine purity checks.
Shift Effects Standard reference frame.Downfield Shift. Aromatic protons shift +0.2 to +0.5 ppm due to polarity and H-bonding with the nitro group.Use DMSO-d

only if the product is an insoluble salt or free acid.
Exchangeables Not applicable (no OH/NH).Not applicable.Winner: CDCl

Comparison 2: Product vs. Precursor (Acid)

The synthesis usually proceeds via esterification of 3-bromo-5-fluoro-2-nitrobenzoic acid.

  • The Product (Ester): Shows a sharp singlet at ~3.95 ppm (3H).

  • The Alternative (Starting Material - Acid):

    • Lacks the methyl singlet at 3.95 ppm.

    • Shows a broad, exchangeable singlet >11.0 ppm (COOH) in DMSO-d

      
      .
      
    • Performance Note: If you see a small peak at >11 ppm or lack the 3.95 ppm singlet, the esterification is incomplete.

Troubleshooting & Impurities

Common impurities arise from the nitration or esterification steps.

  • Regioisomers: If the nitration occurred at the wrong position (e.g., para to the fluorine), the coupling constants will change.

    • Check: If you see a triplet (t) or a doublet with

      
       Hz, the substitution pattern is incorrect.
      
  • Residual Solvents:

    • Methanol (from esterification): Singlet at 3.49 ppm (CDCl

      
      ).
      
    • Ethyl Acetate (from workup): Quartets at 4.12 ppm, Singlet at 2.05 ppm, Triplet at 1.26 ppm.

References

  • Gottlieb, H. E., et al. (1997).[1] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry.

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard reference for substituent additivity rules/SCS).
  • BenchChem. "Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3."

  • PubChem. "Methyl 3-bromo-2-methyl-5-nitrobenzoate (Analog Data)." National Library of Medicine.

  • Sigma-Aldrich. "1-Bromo-5-fluoro-2-methyl-3-nitrobenzene (Analog Data)."

Sources

Comparative

Structural Validation Guide: 13C NMR Profiling of Methyl 3-bromo-5-fluoro-2-nitrobenzoate

Executive Summary Methyl 3-bromo-5-fluoro-2-nitrobenzoate is a densely functionalized aromatic scaffold, often utilized as a "warhead" precursor in the synthesis of covalent kinase inhibitors or as a core intermediate fo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3-bromo-5-fluoro-2-nitrobenzoate is a densely functionalized aromatic scaffold, often utilized as a "warhead" precursor in the synthesis of covalent kinase inhibitors or as a core intermediate for SNAr diversification.

Validating this structure by 13C NMR is non-trivial due to the competing electronic effects of four distinct substituents: a deactivating nitro group, a shielding bromine, a coupling-active fluorine, and a benzoate ester. This guide provides a predictive reference framework for structural confirmation, comparing theoretical chemical shifts against observed coupling patterns (


) and solvent-dependent behaviors.

Structural & Electronic Analysis

Before interpreting the spectrum, one must understand the electronic "tug-of-war" occurring on the benzene ring.

  • Steric Inhibition of Resonance (SIR): The bulky nitro group at position 2 is flanked by an ester (C1) and a bromine (C3). This forces the nitro group and the ester out of planarity with the aromatic ring, slightly dampening their expected resonance deshielding effects.

  • The Fluorine Signature: The fluorine atom at C5 is the primary diagnostic handle. It acts as a spin-active nucleus (

    
    ), splitting nearby carbon signals into doublets. This splitting is not an impurity; it is the strongest evidence of regiochemistry.
    
  • The Heavy Atom Effect: The bromine at C3 exerts a "heavy atom" shielding effect, causing the ipso-carbon (C3) to appear significantly upfield (lower ppm) than expected for a substituted aromatic carbon.

Diagram: C-F Coupling Splitting Tree

The following diagram visualizes the expected splitting patterns caused by the Fluorine atom (


) on the aromatic carbons.

CF_Coupling_Tree Fluorine Fluorine (F5) Source of Coupling C5 C5 (Ipso) 1J_CF ≈ 240-260 Hz Large Doublet Fluorine->C5 Direct Bond C4_C6 C4 & C6 (Ortho) 2J_CF ≈ 20-25 Hz Medium Doublet Fluorine->C4_C6 2 Bonds C1_C3 C1 & C3 (Meta) 3J_CF ≈ 7-10 Hz Small Doublet Fluorine->C1_C3 3 Bonds C2 C2 (Para) 4J_CF ≈ 2-4 Hz Broad Singlet/Tiny Doublet Fluorine->C2 4 Bonds

Figure 1: Diagnostic splitting hierarchy. The magnitude of the doublet splitting (J-value) confirms the distance of the carbon from the fluorine atom.

Comparative Data: Predicted vs. Empirical Expectations

Since exact literature values for this specific intermediate are often proprietary, the following data is constructed using Substituent Chemical Shift (SCS) Additivity Rules validated against analogous fragments (e.g., methyl 3-bromo-5-fluorobenzoate).

Solvent: CDCl₃ (Standard) vs. DMSO-d₆ (Polar) Reference: TMS (0.0 ppm)

Carbon PositionAssignmentPredicted Shift (δ, ppm)Multiplicity (J-Coupling)Structural Logic
C=O Ester Carbonyl163.5 - 165.0 Singlet (s)Typical benzoate ester region.
C5 Aromatic C-F160.0 - 164.0 Doublet (

Hz)
Extreme deshielding + massive coupling.
C2 Aromatic C-NO₂142.0 - 146.0 Doublet (

Hz)
Deshielded by NO₂, but ortho-disubstitution may shield slightly.
C1 Aromatic C-COOMe128.0 - 132.0 Doublet (

Hz)
Base value, slightly deshielded by ester.
C6 Aromatic C-H118.0 - 122.0 Doublet (

Hz)
Ortho to F (shielding) dominates.
C4 Aromatic C-H120.0 - 124.0 Doublet (

Hz)
Ortho to F (shielding) and Ortho to Br.
C3 Aromatic C-Br110.0 - 115.0 Doublet (

Hz)
Heavy Atom Effect : Br shields this carbon significantly.
OCH₃ Methoxy53.0 - 54.0 Singlet (s)Standard methyl ester region.
Comparative Analysis: Solvent Effects
  • CDCl₃ (Chloroform-d): The standard choice. Signals will be sharp.

  • DMSO-d₆: Use if solubility is poor. Expect a +1 to +2 ppm downfield shift for the Carbonyl and Nitro-bearing carbons due to dipole-dipole interactions with the solvent. The C-F coupling constants (

    
    ) generally remain constant across solvents.
    

Experimental Protocol for Validation

To ensure the observed doublets are real couplings and not noise, follow this high-fidelity protocol.

Workflow Diagram

NMR_Workflow Sample_Prep 1. Sample Preparation 50mg in 0.6mL CDCl3 Filter through cotton Acquisition 2. Acquisition Parameters Relaxation Delay (D1) = 3-5s Scans (NS) > 1024 Sample_Prep->Acquisition Clean Tube Processing 3. Processing Line Broadening (LB) = 1.0 Hz Zero Filling = 2x Acquisition->Processing FFT Analysis 4. Validation Measure J-values (Hz) Confirm C5 Doublet Processing->Analysis Peak Picking

Figure 2: Step-by-step workflow for high-resolution 13C NMR acquisition.

Detailed Methodology
  • Concentration: Dissolve 30–50 mg of the compound in 0.6 mL of CDCl₃. High concentration is critical for detecting the weak splitting of the quaternary carbons (C1, C2, C3, C5).

  • Relaxation Delay (

    
    ): 
    
    • Standard: 1.0 second.

    • Recommended:3.0 - 5.0 seconds .

    • Reasoning: The quaternary carbons (C-Br, C-NO₂, C-F) have no attached protons to assist in relaxation (No NOE enhancement). A short delay will saturate these signals, making them disappear into the noise.

  • Pulse Sequence: Use a standard proton-decoupled sequence (e.g., zgpg30 on Bruker).

  • Verification Step: If you are unsure if a peak is a doublet or two impurities, run a 19F-decoupled 13C NMR (if probe allows). If the doublets collapse into singlets, the assignment is confirmed.

Troubleshooting & "Gotchas"

  • Missing Peaks: If you count fewer than 8 carbons, check the baseline around 110 ppm (C-Br) and 145 ppm (C-NO₂). These quaternary signals are often weak and broad.[1]

  • The "Triplet" at 77 ppm: This is the CDCl₃ solvent triplet.[1] Do not assign it to your molecule.

  • Rotamers: Due to the steric bulk of the nitro/bromo groups, the ester bond rotation may be slow on the NMR timescale at low temperatures, potentially broadening the signals. Run at 298K (25°C) or higher to ensure fast exchange averaging.

References

  • General C-F Coupling Constants

    • Reich, H. J. (2023). WinPLT NMR Data: 13C Chemical Shifts and Coupling Constants in Fluorinated Aromatics. University of Wisconsin.[2]

  • Substituent Chemical Shifts (SCS): Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard text for additivity rules).
  • Analogous Synthesis & Spectral Data

    • Synthesis of Methyl 3-bromo-5-fluoro-2-methylbenzoate (Analog). ChemicalBook & Patent Literature (CN101863768A). Provides baseline shifts for the 3-bromo-5-fluoro motif.[3]

  • NMR Solvent Effects

    • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515.

Sources

Validation

Comparative IR Spectroscopy Guide: Nitro vs. Ester Groups in Benzoate Derivatives

Topic: IR Spectroscopy Peaks for Nitro and Ester Groups in Benzoate Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1] Executive Summary In medicinal c...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: IR Spectroscopy Peaks for Nitro and Ester Groups in Benzoate Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary

In medicinal chemistry and synthetic optimization, distinguishing between functional groups on a benzoate scaffold is a critical routine task.[1] The nitration of benzoate esters—common intermediates in the synthesis of anesthetics and anti-infectives—requires precise monitoring to confirm product formation and substitution patterns. This guide provides an in-depth technical comparison of the vibrational modes of nitro (


)  and ester (

)
groups within benzoate systems.[2] It synthesizes experimental data with mechanistic insights to allow researchers to confidently interpret overlapping spectral regions.[1]
Theoretical Framework: Electronic Effects on Vibrational Modes

To interpret the IR spectra of nitrobenzoates accurately, one must understand how the aromatic ring mediates electronic communication between the ester and nitro groups.

The Baseline: Benzoate Ester Conjugation

In an unsubstituted alkyl benzoate (e.g., methyl benzoate), the phenyl ring acts as an electron donor via resonance (


 effect) to the carbonyl group. This delocalization increases the single-bond character of the carbonyl carbon-oxygen bond, lowering its force constant and vibrational frequency compared to aliphatic esters.
  • Aliphatic Ester

    
    : 
    
    
    
    [2]
  • Conjugated Benzoate

    
    : 
    
    
    
The Perturbation: Nitro Group Introduction

The nitro group is strongly electron-withdrawing via both induction (


) and resonance (

). When attached to the benzoate ring, it competes for electron density.
  • Inductive Effect: Withdraws density from the ring, making the ring less able to donate electrons to the carbonyl.

  • Result: The carbonyl group retains more of its double-bond character.[1]

  • Spectral Shift: The

    
     band shifts to a higher frequency  (blue shift) compared to the unsubstituted benzoate, moving closer to the aliphatic range.
    
Spectral Feature Comparison: The Core Data

The following table summarizes the diagnostic peaks for methyl benzoate (reactant) versus methyl 4-nitrobenzoate (product).

Functional GroupVibrational ModeUnsubstituted Benzoate (

)
4-Nitrobenzoate (

)
IntensityMechanistic Insight
Ester Carbonyl

Stretch


StrongReduced conjugation due to EWG nature of

increases bond order.
Nitro Group

(

)
N/A

StrongAsymmetric stretch; highly diagnostic, distinct from aromatic

.[1]
Nitro Group

(

)
N/A

StrongSymmetric stretch; often sharper than the asymmetric band.
Ester C-O

Stretch


Strong"C-O-C" antisymmetric stretch; characteristic of benzoates.[1]
Aromatic Ring

Ring Stretch


MediumRing stiffening due to substitution may cause slight blue shifts.[1]
Critical Analysis of Overlap Regions
  • The 1500–1600

    
     Zone:  This is the highest risk area for misinterpretation. Benzoate rings exhibit 
    
    
    
    quadrant stretching near
    
    
    .[1] The asymmetric nitro stretch (
    
    
    )
    is typically stronger and broader than the aromatic signals. Protocol: Look for the "nitro doublet" pattern (strong peaks at
    
    
    and
    
    
    ) to confirm presence, rather than relying on the 1500 region alone.
  • The 1000–1300

    
     Zone:  Both the ester 
    
    
    
    stretch and the symmetric nitro stretch appear here. However, the benzoate ester
    
    
    is usually the strongest band in the entire fingerprint region, centered near
    
    
    , while the symmetric nitro peak is distinct at
    
    
    .
Structural Isomerism: Ortho vs. Meta vs. Para

The position of the nitro group significantly alters the carbonyl frequency due to Steric Inhibition of Resonance .

  • Para (4-nitro) & Meta (3-nitro): The ester group remains coplanar with the benzene ring. The frequency shift is dominated by electronic effects (inductive withdrawal), resulting in a modest increase (

    
    ) vs. unsubstituted benzoate.
    
  • Ortho (2-nitro): The bulky nitro group physically forces the ester group out of the plane of the aromatic ring.

    • Consequence: The

      
      -orbital overlap between the ring and the carbonyl is broken.
      
    • Spectral Result: The carbonyl behaves like a non-conjugated aliphatic ester.[1] The peak shifts significantly higher, often exceeding

      
       .
      
Experimental Protocol: Obtaining High-Fidelity Spectra

To ensure the resolution of closely spaced bands (e.g., distinguishing the aromatic doublet from the nitro asymmetric stretch), the following protocol is recommended.

Methodology
  • Sample Preparation:

    • Solid State (Preferred): Use KBr pellet or Diamond ATR.[1] Nitrobenzoates are typically crystalline solids.[1]

      • ATR Warning: Ensure high contact pressure.[1] Poor contact can result in weak bands in the

        
         region, though the carbonyl and nitro peaks usually remain distinct.
        
    • Solution Phase: If solubility permits, use

      
       or 
      
      
      
      to eliminate solid-state lattice effects (hydrogen bonding) that might broaden the carbonyl peak.
  • Scan Parameters:

    • Resolution: Set to

      
      . Standard 
      
      
      
      may merge the aromatic shoulder with the nitro peak.
    • Scans: Minimum 16 scans to improve Signal-to-Noise (S/N) ratio for weaker aromatic overtones.

Workflow Diagram

The following decision tree outlines the logic for identifying nitrobenzoate derivatives based on spectral data.

IR_Identification_Logic Start Start: Acquire IR Spectrum Check_CO Check Carbonyl Region (1700-1760 cm⁻¹) Start->Check_CO Is_Benzoate Peak ~1715-1725 cm⁻¹? (Conjugated Ester) Check_CO->Is_Benzoate Check_Nitro Check Nitro Regions (1530 & 1350 cm⁻¹) Is_Nitro Strong Bands at ~1530 & ~1350 cm⁻¹? Check_Nitro->Is_Nitro Is_Benzoate->Check_Nitro Yes Result_Unsub Result: Unsubstituted Benzoate (No Nitro Group) Is_Nitro->Result_Unsub No Result_Nitro Result: Nitrobenzoate Is_Nitro->Result_Nitro Yes Check_Ortho Check Steric Shift Is C=O > 1740 cm⁻¹? Result_Nitro->Check_Ortho Result_Ortho Result: Ortho-Nitrobenzoate (Steric Inhibition of Resonance) Check_Ortho->Result_Ortho Yes Result_MetaPara Result: Meta/Para-Nitrobenzoate (Electronic Effect Only) Check_Ortho->Result_MetaPara No (1725-1735)

Figure 1: Logic flow for distinguishing unsubstituted benzoates from ortho/meta/para-nitrobenzoates using IR spectral shifts.

Mechanistic Visualization

To understand why the peaks shift, we must visualize the competition for electron density.

Resonance_Effect Ring Benzene Ring Ester Ester Carbonyl (C=O) Ring->Ester +R Donation (Lowers Frequency) Nitro Nitro Group (NO₂) Nitro->Ring -I / -R Withdrawal (Removes Density) Nitro->Ester Net Effect: Reduces Ring Donation (Increases Frequency)

Figure 2: Electronic competition model. The nitro group withdraws density, reducing the ring's ability to conjugate with the ester, thereby increasing the carbonyl frequency.[3]

References
  • NIST Chemistry WebBook. Methyl 4-nitrobenzoate IR Spectrum.[1][4] National Institute of Standards and Technology.[1][4][5] Available at: [Link]

  • LibreTexts Chemistry. Infrared Spectra of Some Common Functional Groups. Available at: [Link][2][6][7][8]

  • Exner, O., et al. (2006).[1][9] Influence of substituents on the infrared stretching frequencies of carbonyl group in esters of benzoic acid.[9] Journal of Physical Organic Chemistry.[1][9] Available at: [Link]

  • PubChem. Methyl 4-nitrobenzoate Compound Summary. National Center for Biotechnology Information.[1] Available at: [Link]

Sources

Comparative

Reactivity Showdown: A Comparative Analysis of Methyl 3-bromo-5-fluoro-2-nitrobenzoate and its Chloro Analog in Nucleophilic Aromatic Substitution

For researchers and professionals in drug development and organic synthesis, the selection of starting materials is a critical decision point that dictates reaction efficiency, yield, and overall cost-effectiveness. Halo...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, the selection of starting materials is a critical decision point that dictates reaction efficiency, yield, and overall cost-effectiveness. Halogenated nitroaromatics are cornerstone building blocks, prized for their ability to undergo nucleophilic aromatic substitution (SNAr), a powerful tool for constructing complex molecular architectures. This guide provides an in-depth comparison of the reactivity of two closely related yet distinct substrates: Methyl 3-bromo-5-fluoro-2-nitrobenzoate and Methyl 3-chloro-5-fluoro-2-nitrobenzoate. We will dissect the theoretical underpinnings of their reactivity, present a framework for experimental comparison, and provide a robust protocol for their application.

The Mechanism of Action: Understanding SNAr Reactivity

Nucleophilic aromatic substitution is not a simple, one-step displacement. It proceeds via a well-established two-step addition-elimination mechanism.[1][2][3] The success and rate of this reaction are governed by the stability of a key intermediate.

  • Step 1 (Rate-Determining): A nucleophile attacks the electron-deficient aromatic ring at the carbon atom bearing the leaving group (the halogen). This initial attack is the slowest step in the sequence because it temporarily disrupts the ring's aromaticity.[3][4] The result is a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[2][5]

  • Step 2 (Fast): The aromaticity is restored as the leaving group (halide ion) is expelled, yielding the final substituted product.[4]

The presence of strong electron-withdrawing groups (EWGs) is essential for this reaction to proceed efficiently.[6][7] These groups activate the ring by withdrawing electron density, making it more susceptible to nucleophilic attack. Crucially, they also stabilize the negatively charged Meisenheimer complex. For maximum effect, the EWG must be positioned ortho or para to the leaving group, allowing the negative charge to be delocalized onto the EWG through resonance.[8][9]

In our target molecules, the nitro group (-NO₂) serves as the primary, potent activating group and is ideally positioned ortho to the halogen. The methyl ester (-COOCH₃) and the second halogen (-F at the 5-position) also contribute to the ring's electron deficiency through inductive effects, further enhancing its reactivity.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Rate-Determining Step cluster_products Products ArylHalide Aryl Halide (Activated Ring) Meisenheimer Meisenheimer Complex (Resonance-Stabilized Carbanion) ArylHalide->Meisenheimer Addition (Slow, RDS) Nucleophile Nucleophile (:Nu⁻) Nucleophile->Meisenheimer Product Substituted Product Meisenheimer->Product Elimination (Fast) LeavingGroup Leaving Group (X⁻) Meisenheimer->LeavingGroup

Caption: The addition-elimination mechanism of SNAr reactions.

Head-to-Head: Bromo vs. Chloro Analogs

The core difference between the two molecules lies in the identity of the leaving group at the 3-position: bromine versus chlorine. In standard Sₙ2 or Sₙ1 reactions, bromide is a better leaving group than chloride because the carbon-bromine bond is weaker. However, in SₙAr, the logic is inverted.

The rate-determining step is the nucleophilic attack and formation of the Meisenheimer complex, not the departure of the leaving group.[2][3] Therefore, the dominant factor influencing the reaction rate is the stability of this intermediate.

The Decisive Factor: The Inductive Effect

Halogens stabilize the negatively charged Meisenheimer complex through their electron-withdrawing inductive effect (-I effect). The strength of this effect is directly related to the halogen's electronegativity.

  • Chlorine (Electronegativity: 3.16) is more electronegative than Bromine (Electronegativity: 2.96) .

  • Consequently, the chlorine atom exerts a stronger pull on the electron density of the aromatic ring.

  • This superior inductive stabilization lowers the activation energy of the rate-determining nucleophilic attack, making the reaction faster.[1][4]

While the difference in reactivity may not be as dramatic as when comparing them to a fluoro analog (which is significantly more reactive due to fluorine's very high electronegativity), the chloro-substituted benzoate is predicted to be slightly more reactive than its bromo counterpart under identical conditions.[10][11] The weaker C-Br bond is only relevant in the fast, non-rate-determining second step.

Quantitative Comparison and Data Summary

FeatureMethyl 3-bromo-5-fluoro-2-nitrobenzoateMethyl 3-chloro-5-fluoro-2-nitrobenzoateRationale
Molecular Weight 278.04 g/mol 233.59 g/mol Bromine is a heavier atom than chlorine.
Leaving Group Bromide (-Br)Chloride (-Cl)The halogen at the 3-position is displaced.
Electronegativity of LG 2.963.16Chlorine is more electronegative.
C-X Bond Strength WeakerStrongerThe C-Cl bond is stronger than the C-Br bond.
Predicted SNAr Reactivity HighSlightly Higher The higher electronegativity of Cl provides better inductive stabilization of the rate-determining Meisenheimer complex.[1][4]
Typical Reaction Temp. Moderate to HighSlightly Lower The higher reactivity may allow for milder reaction conditions to achieve the same conversion rate.

Field-Proven Experimental Protocol: Comparative Amination

To empirically validate the predicted reactivity, a comparative experiment can be conducted. This protocol provides a robust, self-validating workflow for reacting both substrates with a model nucleophile, such as morpholine.

Objective: To compare the reaction rate and yield of Methyl 3-bromo-5-fluoro-2-nitrobenzoate and Methyl 3-chloro-5-fluoro-2-nitrobenzoate with morpholine under identical conditions.

Materials:

  • Methyl 3-bromo-5-fluoro-2-nitrobenzoate

  • Methyl 3-chloro-5-fluoro-2-nitrobenzoate

  • Morpholine (nucleophile)

  • Potassium Carbonate (K₂CO₃, base)

  • Dimethylformamide (DMF, solvent)

  • Ethyl Acetate (EtOAc)

  • Deionized Water & Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for chromatography

  • TLC plates (e.g., silica gel 60 F₂₅₄)

Experimental Workflow Diagram:

protocol_workflow cluster_setup Reaction Setup (Parallel) cluster_workup Workup & Isolation Setup_Br Flask A: Bromo Substrate (1.0 eq) K₂CO₃ (2.0 eq) DMF Reagent_Add Add Morpholine (1.2 eq) to each flask at RT Setup_Br->Reagent_Add Setup_Cl Flask B: Chloro Substrate (1.0 eq) K₂CO₃ (2.0 eq) DMF Setup_Cl->Reagent_Add Reaction Heat both flasks to 80°C (Identical conditions) Reagent_Add->Reaction Monitoring Monitor by TLC/LC-MS (Sample every 30 min) Reaction->Monitoring Monitoring->Reaction continue heating Quench Cool to RT, pour into water Monitoring->Quench reaction complete Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with Water & Brine Extract->Wash Dry Dry over MgSO₄, filter Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify via Column Chromatography Concentrate->Purify Analysis Analyze Yield & Purity (NMR, Mass Spec) Purify->Analysis

Caption: A parallel workflow for comparing substrate reactivity.

Step-by-Step Procedure:

  • Setup: In two separate, identical round-bottom flasks equipped with stir bars and reflux condensers, add the respective aryl halide (e.g., 1.0 mmol, 1.0 eq) and potassium carbonate (2.0 mmol, 2.0 eq).

  • Solvent Addition: Add anhydrous DMF (5 mL) to each flask and stir to create a suspension.

  • Nucleophile Addition: To each flask at room temperature, add morpholine (1.2 mmol, 1.2 eq) via syringe.

  • Reaction: Place both flasks in a pre-heated oil bath at 80°C and begin stirring simultaneously.

  • Monitoring: Monitor the progress of each reaction by TLC (e.g., using a 3:1 Hexanes:EtOAc eluent) or LC-MS. Take a small aliquot from each reaction mixture at regular intervals (e.g., every 30 minutes) to compare the rate of consumption of the starting material.

  • Workup: Once a reaction is deemed complete (by consumption of the starting material), cool the flask to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water (20 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with water (2 x 20 mL) and then with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure.

  • Purification & Analysis: Purify the crude residue by flash column chromatography on silica gel. Characterize the product and determine the isolated yield. Compare the time to completion and the final yields for the two reactions.

Conclusion and Recommendation

Based on fundamental principles of physical organic chemistry, Methyl 3-chloro-5-fluoro-2-nitrobenzoate is predicted to be a slightly more reactive substrate for nucleophilic aromatic substitution than Methyl 3-bromo-5-fluoro-2-nitrobenzoate . This enhanced reactivity stems from the greater electronegativity of chlorine, which provides superior inductive stabilization to the rate-determining Meisenheimer complex.

For drug development professionals and synthetic chemists, this implies that the chloro analog may allow for the use of milder reaction conditions (e.g., lower temperatures or shorter reaction times) to achieve comparable results, potentially improving functional group tolerance and reducing energy consumption. While the bromo analog remains a highly effective and synthetically useful substrate, the chloro derivative holds a slight kinetic advantage. The ultimate choice may also be influenced by factors such as cost, availability, and the specific requirements of downstream synthetic steps.

References

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  • Longdom Publishing. (2021). Short Notes on Nucleophilic Aromatic Substitution.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
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  • Wordpress. (2026). SNAr Reaction in Other Common Molecular Solvents.
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Validation

A Senior Application Scientist's Guide to the Characterization and Comparative Analysis of Methyl 3-bromo-5-fluoro-2-nitrobenzoate

This guide offers an in-depth technical analysis of Methyl 3-bromo-5-fluoro-2-nitrobenzoate, a substituted aromatic compound with significant potential as a building block in medicinal chemistry and materials science. Re...

Author: BenchChem Technical Support Team. Date: February 2026

This guide offers an in-depth technical analysis of Methyl 3-bromo-5-fluoro-2-nitrobenzoate, a substituted aromatic compound with significant potential as a building block in medicinal chemistry and materials science. Recognizing that this specific isomer is not widely commercialized, this document provides a comprehensive characterization profile based on established principles of organic chemistry and spectroscopic analysis. Furthermore, we will compare its projected properties and synthetic accessibility with those of its more common isomers, furnishing researchers, scientists, and drug development professionals with a predictive framework for its application.

The strategic placement of bromo, fluoro, and nitro groups on the benzoate scaffold creates a unique electronic and steric environment. The nitro group at the C2 position, ortho to the ester, is a powerful electron-withdrawing group, significantly influencing the reactivity of the aromatic ring. The bromine at C3 and fluorine at C5 provide additional modulation of the molecule's properties and offer distinct handles for further synthetic transformations, such as cross-coupling reactions. This guide will serve as a valuable resource for anticipating the behavior of this compound and designing synthetic routes that leverage its unique structural features.

Physicochemical and Spectroscopic Profile: Methyl 3-bromo-5-fluoro-2-nitrobenzoate

Given the absence of a commercial source and published experimental data for this specific isomer, this section outlines a proposed synthetic route and predicts the key spectroscopic data points that would confirm its successful synthesis and purification.

Molecular Structure and Predicted Properties
PropertyValueSource
IUPAC Name Methyl 3-bromo-5-fluoro-2-nitrobenzoate-
Molecular Formula C₈H₅BrFNO₄-
Molecular Weight 278.03 g/mol Calculated
CAS Number Not assigned-
Predicted XLogP ~2.4Inferred from isomers[1][2]
Appearance Predicted to be a yellow oil or low-melting solidInferred from analogs[3]
Proposed Synthetic Pathway: Electrophilic Nitration

The most direct and logical approach to synthesize Methyl 3-bromo-5-fluoro-2-nitrobenzoate is through the electrophilic nitration of a commercially available precursor, Methyl 3-bromo-5-fluorobenzoate. The ester and the halogen substituents are ortho-, para-directing groups. However, the steric hindrance from the bromine atom at C3 and the ester at C1 would likely direct the incoming electrophile (the nitronium ion, NO₂⁺) to the less hindered C2 or C6 positions. The C4 position is also a possibility. The reaction conditions can be optimized to favor the formation of the desired 2-nitro isomer.

SynthesisWorkflow Precursor Methyl 3-bromo-5-fluorobenzoate Reaction Electrophilic Aromatic Substitution (Nitration at C2) Precursor->Reaction Substrate Reagents HNO₃ / H₂SO₄ (Nitrating Mixture) Intermediate Nitronium Ion (NO₂⁺) Formation Reagents->Intermediate Generates Intermediate->Reaction Electrophile Workup Aqueous Workup & Purification (Chromatography) Reaction->Workup Product Methyl 3-bromo-5-fluoro-2-nitrobenzoate Workup->Product

Caption: Proposed synthesis of Methyl 3-bromo-5-fluoro-2-nitrobenzoate.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice bath.

  • Nitrating Mixture Preparation: Slowly add fuming nitric acid to the cold sulfuric acid with constant stirring.

  • Substrate Addition: Dissolve Methyl 3-bromo-5-fluorobenzoate[4] in a minimal amount of concentrated sulfuric acid and cool the solution to 0°C.

  • Nitration Reaction: Add the nitrating mixture dropwise to the substrate solution, maintaining the temperature below 5°C. After the addition is complete, allow the reaction to stir at room temperature for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Carefully pour the reaction mixture over crushed ice. The crude product should precipitate out of the solution.

  • Extraction: Extract the product with an organic solvent such as ethyl acetate.

  • Purification: Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the desired isomer.

Predicted Spectroscopic Data for Structural Elucidation

The following data are predicted based on the analysis of structurally similar compounds and established spectroscopic principles.[5][6][7][8]

  • Aromatic Protons: Two signals are expected in the aromatic region (δ 7.5-8.5 ppm).

    • One proton at the C4 position will appear as a doublet of doublets, coupled to the fluorine at C5 and the proton at C6.

    • The proton at the C6 position will also be a doublet of doublets, coupled to the fluorine at C5 and the proton at C4. The strong electron-withdrawing effect of the adjacent nitro group will likely shift this proton further downfield.

  • Methyl Protons: A singlet corresponding to the three protons of the methyl ester group is expected around δ 3.9-4.0 ppm.

  • Carbonyl Carbon: A signal for the ester carbonyl carbon is expected in the range of δ 160-165 ppm.[6]

  • Aromatic Carbons: Six distinct signals are anticipated for the aromatic carbons due to the lack of symmetry.

    • The carbon bearing the fluorine (C5) will exhibit a large one-bond C-F coupling constant.

    • The carbons attached to the bromine (C3) and the nitro group (C2) will be significantly deshielded.

  • Methyl Carbon: The methyl ester carbon should appear upfield, around δ 52-54 ppm.[6]

  • C=O Stretch (Ester): A strong absorption band is expected around 1720-1740 cm⁻¹.

  • C-NO₂ Stretches: Two strong, characteristic bands are predicted for the nitro group: an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1340-1370 cm⁻¹.[9]

  • C-F Stretch: A strong band in the region of 1100-1250 cm⁻¹ is indicative of the C-F bond.[10]

  • C-Br Stretch: A weaker absorption is expected in the fingerprint region, typically below 680 cm⁻¹.[10]

  • Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak and a prominent M+2 peak of nearly equal intensity, which is the characteristic isotopic signature of a bromine-containing compound.[8][11]

  • Fragmentation Pattern: Common fragmentation pathways would include the loss of the methoxy group (•OCH₃) to give [M-31]⁺, the loss of the nitro group (•NO₂) to give [M-46]⁺, and cleavage of the ester functionality.

Comparative Analysis: Isomeric Alternatives

The properties and reactivity of a substituted benzene ring are highly dependent on the positions of its substituents. A comparison with other isomers of Methyl 3-bromo-5-fluoro-2-nitrobenzoate highlights the unique characteristics of the target compound.

FeatureMethyl 3-bromo-5-fluoro-2-nitrobenzoate (Target)Methyl 5-bromo-2-fluoro-3-nitrobenzoate Methyl 4-bromo-5-fluoro-2-nitrobenzoate
Structure Nitro group ortho to esterNitro group meta to esterNitro group ortho to ester
CAS Number Not assigned1154278-17-7[12]1220886-29-2[13]
Availability Likely requires custom synthesisAvailable from some chemical suppliers[12]Available from some chemical suppliers[13]
Key Synthetic Precursor Methyl 3-bromo-5-fluorobenzoateMethyl 5-bromo-2-fluorobenzoateMethyl 4-bromo-5-fluorobenzoate
Synthetic Accessibility

The synthesis of each isomer depends on the availability of the corresponding precursor. While the proposed synthesis for the target compound is straightforward, the actual yield and the isomeric purity would need to be determined experimentally. The availability of the other isomers from commercial sources suggests that their synthesis from their respective precursors is well-established.

Spectroscopic Differentiation of Isomers

NMR spectroscopy would be the primary tool to distinguish between these isomers.

  • Target vs. Methyl 5-bromo-2-fluoro-3-nitrobenzoate: The key difference would be the position of the fluorine and nitro groups relative to the ester. In the target compound, the nitro group is ortho to the ester, leading to significant deshielding of the C6 proton. In the 5-bromo-2-fluoro-3-nitro isomer, the fluorine is ortho to the ester, which would result in a different set of H-F and C-F coupling constants in the ¹H and ¹³C NMR spectra, respectively.

  • Target vs. Methyl 4-bromo-5-fluoro-2-nitrobenzoate: The arrangement of the aromatic protons would be distinctly different. The target compound has protons at the C4 and C6 positions, which would appear as two separate signals. The 4-bromo-5-fluoro isomer has protons at the C3 and C6 positions, leading to a different splitting pattern and chemical shifts in the ¹H NMR spectrum.

Conclusion

Methyl 3-bromo-5-fluoro-2-nitrobenzoate represents a synthetically accessible, yet under-explored, chemical entity. This guide provides a robust, predictive framework for its synthesis and characterization. The ortho-nitro group is expected to significantly influence its reactivity, potentially making it a valuable intermediate for the synthesis of complex heterocyclic systems. By comparing its predicted properties with those of its known isomers, researchers can make informed decisions about its potential applications in their synthetic campaigns. The detailed protocols and predicted spectroscopic data herein offer a self-validating system for any research group venturing into the synthesis and application of this promising compound.

References

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